The following tables summarize the concentrations of TCC found in various environmental compartments, which illustrate its pervasive distribution following release from wastewater treatment plants (WWTPs) [1].
Table 1: TCC Concentrations in Wastewater and Sludge
| Matrix | Location | Concentration Range | Reference / Source |
|---|---|---|---|
| Influent | Durban, South Africa | 0.320 - 45.261 µg/L | [2] |
| Influent | U.S. & China | 84 ng/L - 11.4 µg/L (U.S.); 4.7 - 170.0 ng/L (China) | [3] |
| Effluent | Durban, South Africa |
}
The table below summarizes the key mechanistic information for TCC:
| Feature | Description |
|---|---|
| Primary Antibacterial Action | Bacteriostatic (inhibits bacterial growth) [1] |
| Spectrum of Activity | Predominantly effective against Gram-positive bacteria (e.g., Staphylococcus aureus) [1] [2] |
| Proposed General Mechanism | Causes bacterial deformation and hinders microbial metabolism [2]. Historically, it was thought to destabilize the bacterial cell wall [1]. |
| Identified Protein Target | Methyltransferase (MenG) in Gram-positive bacteria [2] |
| Role of Target | MenG is an enzyme involved in the final step of menaquinone (Vitamin K2) synthesis [2] |
| Consequence of Inhibition | Disruption of the electron transport chain, impairing bacterial energy production and metabolism [2] |
This mechanism differs significantly from Triclosan, which mainly inhibits the enoyl-acyl carrier protein reductase (FabI) involved in fatty acid synthesis [3] [4]. The specificity of TCC for Gram-positive bacteria is likely due to the greater permeability of their cell wall compared to the complex outer membrane of Gram-negative species [1] [5].
The identification of MenG as a target involved sophisticated methodologies, as outlined in the experimental workflow below. This process integrates biochemistry, genomics, and analytical chemistry to elucidate TCC's mechanism of action and bacterial resistance.
Key techniques for studying TCC's mechanism include:
Exposure to TCC can promote the development of bacterial resistance through a few key mechanisms:
The table below summarizes key quantitative parameters for TCC absorption and bioaccumulation in humans, based on experimental studies.
| Parameter | Value | Context / Conditions | Source |
|---|---|---|---|
| Dermal Absorption Rate | ~0.6% of applied dose | Showering with soap containing 0.6% TCC (approx. 70 mg TCC) [1] | Human Exposure Study [1] |
| Primary Urinary Metabolites | N-glucuronides (avg. 30 ng/mL) | Post-showering; continuous use leads to steady-state excretion [1] [2] | Human Exposure Study [1] |
| Elimination Half-Life | ~10 hours | Estimated from pharmacokinetic data [2] | DrugBank [2] |
| Route of Elimination | Urine (27%), Feces (70%) | Following a single oral dose [2] | DrugBank [2] |
| Detection in Human Matrices | Urine, Serum, Breast Milk | General population exposure biomonitoring [3] [4] | Review & Biomarker Studies [3] [4] |
Understanding the methods behind this data is crucial for evaluation and replication.
This study quantitatively assessed TCC absorption after real-world use of a personal care product.
This study defined the metabolic profile of TCC to identify suitable biomarkers for human exposure assessment.
Although direct human bioaccumulation data for specific organs is limited, network toxicology and experimental studies suggest potential mechanisms for TCC-induced toxicity, particularly in the liver.
The diagram below illustrates the predicted mechanism of TCC-induced liver injury, integrating network toxicology predictions and in vivo validation.
This mechanism is supported by in vivo experiments in weaned piglets, a model with digestive and liver physiology similar to humans. These studies confirmed TCC exposure leads to increased liver index, elevated serum biochemical markers (like ALT and AST), and reduced antioxidant capacity, validating the predicted pathways of injury [5].
TCC's molecular structure features chlorinated phenyl rings connected by a urea bridge, contributing to its environmental behavior.
Table: Key physicochemical properties of triclocarban governing environmental distribution
| Property | Value | Data Type | Environmental Significance |
|---|---|---|---|
| Water Solubility | 0.62 mg/L at 25°C | Experimental [2] | Low solubility promotes partitioning from water to organic phases |
| Octanol-Water Partition Coefficient (log KOW) | 3.63-4.20 | Experimental [1] [2] | Indicates high lipophilicity and bioaccumulation potential |
| Vapor Pressure | 4.8 × 10-7 Pa at 25°C | Modelled [2] | Negligible volatility, unlikely to partition to atmosphere |
| Henry's Law Constant | 4.6 × 10-6 Pa·m³/mol | Modelled [2] | Confinds substance to aquatic and terrestrial environments |
| Dissociation Constant (pKa) | 12.7 at 20°C | Experimental [2] | Remains neutral across environmental pH ranges |
| Melting Point | 255.6°C | Experimental [2] | High thermal stability |
WWTPs are critical control points for TCC environmental release. Multiple studies demonstrate that TCC is effectively removed from wastewater stream but transferred to sludge phase.
Table: this compound fate in wastewater treatment plants across different studies
| Study/Source | Influent Concentration | Effluent Concentration | Overall Removal Efficiency | Sludge Concentration | Transfer to Sludge |
|---|---|---|---|---|---|
| Zheng et al. [3] | 731.1-812.4 ng/L | <2.5% of influent | >97% | Not specified | 38.2-44.4% |
| Heidler et al. (cited in [3]) | 6100 ± 2000 ng/L | 170 ± 30 ng/L | 97 ± 1% | Not specified | 78 ± 11% |
| Lozano et al. (cited in [3]) | Not specified | Not specified | Not specified | 13,100 ± 900 ng/g (dry weight) | 79% |
| Global Concern [3] | - | - | - | Mean 2350 ng/g in China | Major pathway to environment |
TCC undergoes different fates across environmental compartments:
TCC's high lipophilicity (log KOW = 3.63-4.20) drives significant bioaccumulation in aquatic and terrestrial organisms.
Table: Experimental bioaccumulation evidence for this compound
| Organism/Matrix | Location/Study | Concentration | Notes |
|---|---|---|---|
| Fish | Kaveri and Vellar Rivers, India [3] | 1.4-692 ng/g (lipid weight) | 100% detection frequency in fish |
| Surface Water | Chinese River Basins [3] | 6.97-152.60 ng/L | Highest in Yellow River Basin |
| Dolphins | Atlantic [1] | Detected | Marine mammal exposure evidence |
| Human Monitoring | NHANES [4] | ~37% of US population | Widespread human exposure |
| Human Tissues | Pregnant women [5] | Detected in maternal and fetal placental tissues | Transplacental transfer confirmed |
| Crop Plants | Edible crops [5] | Detected in roots | Potential food chain exposure |
TCC is classified as "highly hazardous to aquatic life" with significant toxicity across species:
TCC exhibits multiple endocrine-disrupting activities through different mechanisms:
Figure: Molecular mechanisms of TCC endocrine disruption based on in vitro and in vivo studies [7] [1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method [4]
Sample Collection Protocol [3]
In Vivo Experimental Designs [4]
Bibliometric analysis reveals shifting research priorities (2002-2024) [8]:
TCC represents a concerning case study of antimicrobial environmental contamination. Despite regulatory actions, its persistence and bioaccumulation potential create legacy contamination issues requiring continued management. Future research should focus on:
The table below summarizes the key mammalian off-target effects of TCC, the affected systems, and the proposed molecular mechanisms as identified in recent research.
| Affected System/Process | Observed Off-Target Effects | Proposed Molecular Mechanisms / Key Findings | Experimental Models |
|---|
| Endocrine System & Hormonal Signaling | • Amplifies androgen and estrogen signaling [1] • Alters thyroid hormone homeostasis [1] • Decreases estradiol and progesterone levels in rats [2] | • Enhanced strength of endogenous hormones (estradiol, testosterone) [1] • Disruption of estrogen receptor (ESR1) signaling and hypermethylation of the Esr1 gene [3] | In vitro bioassays [1], rodent models [2] [3] | | Neurodevelopment | • Accumulates in the fetal brain [3] • Sex-specific alterations in gene expression [3] • Increased risk of preterm birth correlated with maternal urine TCC [2] | • Impaired ESR1 signaling; decreased protein levels of ESR1, ARNT, and CAR [3] • Disruption of global DNA methylation and estrogen receptor genes [3] • Dysregulation of neurogenesis- and neurotransmitter-related genes [3] | Mouse models (prenatal exposure) [3], human cohort study [2] | | Intestinal Epithelial Homeostasis | • Impairs formation and growth of small intestinal organoids [4] • Compromises nutrient absorption and defense against pathogens [4] | • Inhibition of the Wnt/β-catenin signaling pathway [4] • Reduction in Lgr5+ intestinal stem cells and dysregulation of differentiation [4] | Mouse small intestinal organoids (SIOs), in vivo mouse studies [4] | | Cellular Stress & Toxicity | • Induces apoptosis and impairs autophagy in brain neurons [3] • Potential to form toxic degradation products (e.g., 4-chloroaniline) [2] | • Reduced BCL2 protein (anti-apoptotic) in male mouse brain [3] • Inhibition of aromatase activity in human placental cells [2] | In vitro mammalian cell cultures (JEG-3, neurons) [2] [3] |
For researchers aiming to replicate or build upon these findings, here are the methodologies used in the key studies cited above.
This protocol utilizes small intestinal organoids (SIOs) to model TCC's effect on the gut epithelium.
This in vivo protocol examines the long-term effects of prenatal TCC exposure on the offspring's brain.
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of TCC is critical for interpreting its toxicological effects.
| ADME Parameter | Findings | Experimental Context |
|---|---|---|
| Absorption (Oral) | Extensive, based on high fecal recovery of radioactivity [2] | Single oral gavage (50-500 mg/kg) in male rats [2] |
| Absorption (Dermal) | Low (≤ 3% of applied dose) [2] | Single dermal application (1.5% or 3% TCC) in rodents [2] |
| Distribution | Low tissue retention; 3.9% of dose at 24h, 0.1% at 72h [2]. Detected in brain, heart, muscle of offspring [3]. | Oral administration in rats [2]; Lactational exposure in mice [3] |
| Metabolism | Extensive; primary metabolites are hydroxylated (2'-, 3'-, 6-OH-TCC) and conjugated (glucuronide, sulfate) forms [2]. | In vivo (rat, monkey) and in vitro (hepatocytes) studies [2] |
| Excretion (Oral) | Primarily fecal (85-86%), minor urinary (3-6%) [2] | Single oral gavage in male rats [2] |
| Excretion (Dermal) | Primary route for absorbed dose is via bile [2] | Dermal application in rodents [2] |
| Plasma Half-Life | ~2 hours (parent compound); ≥9 hours (total radioactivity) [2] | Oral administration in rats [2] |
The following diagrams illustrate the key molecular pathways disrupted by TCC, as identified in the research.
This pathway summarizes the mechanism by which TCC impairs intestinal epithelium maintenance, as revealed in the organoid study [4].
TCC inhibits Wnt signaling, disrupting intestinal stem cell maintenance and function.
This pathway outlines the sex-specific mechanisms of neurodevelopmental toxicity observed in mouse offspring after prenatal TCC exposure [3].
Prenatal TCC exposure disrupts multiple signaling and epigenetic pathways in the brain.
Current evidence positions this compound as a substance with significant and concerning off-target effects in mammals. Its roles as an endocrine disruptor, a neurodevelopmental risk factor—with effects potentially programmed by prenatal exposure—and a disruptor of gut homeostasis highlight the need for careful consideration of its use and continued investigation into its long-term health impacts.
The primary mechanisms of TCC-induced liver injury, as identified in a 2025 study on weaned piglets, involve oxidative stress and interference with specific signaling pathways [1] [2]. The workflow below illustrates how network toxicology and in vivo validation were combined to identify these mechanisms.
Research workflow for identifying TCC hepatotoxicity mechanisms.
The in vivo experiments confirmed liver damage through histopathology, serum biochemistry, and oxidative stress markers. The table below summarizes the key quantitative findings from the piglet study [1] [2].
| Parameter Category | Specific Marker | Change in High-Dose TCC Group | Biological Significance |
|---|---|---|---|
| Liver Histopathology | Liver Index | Decreased | Indicator of organ atrophy or damage |
| Histopathological Damage | Observed | Direct structural damage to liver tissue | |
| Serum Biochemistry | Alanine Aminotransferase (ALT) | Increased | Marker of hepatocyte damage and membrane integrity loss |
| Aspartate Aminotransferase (AST) | Increased | Indicator of liver and heart muscle damage | |
| Oxidative Stress Markers | Glutathione Peroxidase (GSH-PX) | Decreased | Reduced capacity to detoxify peroxides |
| Catalase (CAT) | Decreased | Impaired decomposition of hydrogen peroxide | |
| Total Superoxide Dismutase (T-SOD) | Decreased | Diminished ability to neutralize superoxide radicals | |
| Total Antioxidant Capacity (T-AOC) | Decreased | Overall decline in antioxidant defense | |
| Malondialdehyde (MDA) | Increased | Marker of enhanced lipid peroxidation and cell damage |
RT-qPCR analysis identified significant upregulation of eight core target genes in the livers of exposed piglets, pointing to activation of oxidative stress and inflammatory pathways [1]. One core gene, ESR1, did not show a significant change [1].
For researchers seeking to replicate or build upon this work, here is a summary of the key experimental methodologies used in the cited study [2].
| Experimental Phase | Method/Tool | Key Specifications | Primary Purpose |
|---|---|---|---|
| Network Toxicology | Swiss Target Prediction, PharmMapper, GeneCards, OMIM | Used to predict and identify 269 potential and 9 core targets of TCC. | To hypothesize potential molecular targets and pathways for TCC-induced liver injury. |
| Molecular Docking | AutoDock Vina | Analyzed binding affinity between TCC and core target proteins. | To validate the potential interaction between TCC and prioritized protein targets. |
| In Vivo Model | Weaned Piglets | Groups exposed to varying doses of TCC for a defined period. | To study TCC hepatotoxicity in a model with high physiological relevance to humans. |
| Toxicity Assessment | Serum ALT/AST, Liver Index, Histopathology | Standard biochemical assays and tissue staining (e.g., H&E). | To quantify functional and structural liver damage. |
| Oxidative Stress | Commercial Assay Kits | Measured GSH-PX, CAT, T-SOD, T-AOC, MDA levels in liver tissue. | To evaluate the status of the antioxidant system and oxidative damage. |
| Gene Expression | RT-qPCR | Analyzed mRNA levels of the 9 core target genes. | To confirm the regulation of key genes identified by network toxicology. |
The data indicates that TCC hepatotoxicity is primarily driven by:
TCC is consistently detected in diverse environmental matrices worldwide due to its persistence and incomplete removal in wastewater treatment plants (WWTPs) [1] [2]. The table below summarizes quantitative data on its occurrence.
| Matrix | Location | Concentration Range | Key Findings |
|---|---|---|---|
| Wastewater & Biosolids [1] [2] | U.S., China, Canada | Influent: 84 ng/L - 11.4 μg/L [1]; Biosolids: 338 - 1290 μg/kg (Canada) [2] | >95% detection frequency; removal primarily via adsorption to sludge (up to 75%) rather than biodegradation [1] [2]. |
| Surface Water & Sediment [1] [3] | China (Pearl River, Xiaoqing River), India (East Kolkata Wetlands) | Water: 4.7 - 170 ng/L (China), 32 - 382 ng/L (rivers); Sediment: mg/kg range [1] [3] | Widespread contamination; higher concentrations found in sediments, indicating accumulation [1]. |
| Biota (Fish) [3] | India (River Cauvery, Floodplain wetlands) | Fish flesh: TCC up to 1.24 μg/g [3] | Demonstrates bioaccumulation in aquatic food webs, even when water concentrations are low or undetectable [3]. |
| Human Exposure [4] [5] | - | Detected in urine, serum, breast milk, and placental tissues [4] [5] | Confirms absorption through skin (from soaps) and potential for transplacental transfer; associated with personal care product use [4] [5]. |
This methodology assesses TCC's fate and impact on specialized microbial communities for wastewater treatment [1].
The following workflow diagram illustrates the key stages of this experimental protocol:
Experimental workflow for investigating TCC biotransformation in sulfur-metabolism biofilm reactors.
This integrated approach predicts TCC's toxic mechanisms computationally and validates them in a biological model [4].
The diagram below summarizes this multi-stage methodology:
Integrated workflow combining network toxicology prediction with in vivo experimental validation.
TCC's effects are mediated through multiple pathways, as illustrated by the network toxicology and experimental studies.
Despite advancements, significant gaps remain in understanding TCC's full impact.
Research on triclocarban is highly active, driven by its environmental persistence and documented biological effects. Moving forward, the field will benefit from increased focus on mixture toxicology, human health epidemiology, and the development of engineering solutions to mitigate its environmental presence.
Triclocarban (TCC) is a chlorinated aromatic antimicrobial compound widely used in personal care products, medical disinfectants, and cleaning agents since the 1950s. With global annual production exceeding 10,000 tons, TCC has become a pervasive environmental contaminant frequently detected in wastewater systems worldwide. Due to its chemical stability and lipophilic nature (logKow>4), TCC resists degradation in conventional wastewater treatment and accumulates in environmental compartments, including sediments and biological tissues. Recent studies have detected TCC in various environmental matrices, with concentrations ranging from 32–382 ng/L in surface waters to 3–43.3 mg/kg in dewatered sludge, raising significant concerns about ecological impacts and human health risks. This application note provides comprehensive analytical methods and protocols for detecting and quantifying TCC and its transformation products in wastewater and sludge matrices, supporting environmental monitoring and risk assessment initiatives [1] [2] [3].
The environmental significance of TCC monitoring extends beyond its persistence. TCC functions as an endocrine disruptor and has been linked to inhibition of microbial metabolic processes essential for wastewater treatment, including nitrification, denitrification, and anaerobic digestion. Furthermore, TCC exposure promotes the evolution and dissemination of antimicrobial resistance genes (ARGs) in aquatic environments, posing a global threat to public health. These concerns have prompted regulatory actions, including restrictions on TCC use in consumer antiseptic washes by the U.S. FDA and similar measures in the European Union. Consequently, robust analytical methods for tracking TCC fate in wastewater treatment systems are essential for developing effective risk management strategies and treatment technologies [1] [2] [4].
Various analytical techniques have been developed for TCC detection in wastewater, each offering distinct advantages and limitations based on sensitivity, selectivity, throughput, and application context. The selection of an appropriate method depends on several factors, including required detection limits, sample matrix complexity, available instrumentation, and analytical throughput requirements. This section provides a comprehensive overview of the primary technical approaches, categorized into instrumental analysis, rapid screening methods, and advanced bioanalytical techniques [5].
Table 1: Comparison of Major Analytical Methods for this compound Detection
| Method | Principle | Detection Limit | Sample Matrix | Advantages | Limitations |
|---|---|---|---|---|---|
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Chromatographic separation followed by accurate mass measurement | 0.01-0.12 ng/g (sediment) | Sludge, sediment, wastewater | High sensitivity and specificity; can identify unknown transformation products | Requires sophisticated instrumentation; extensive sample preparation |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation with multiple reaction monitoring | 1.09-1.67 μg/kg (various matrices) | Wastewater, surface water, sludge | Excellent sensitivity and selectivity; gold standard for confirmation | Matrix effects can interfere; requires skilled operation |
| Multiplex Immunochromatographic Assay (MICA) | Antigen-antibody interaction on lateral flow strip | 1.09-1.67 μg/kg (various matrices) | Lake water, wastewater, sludge | Rapid on-site screening; simultaneous multi-analyte detection; no expensive instruments | Higher detection limits; potential cross-reactivity |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile separation followed by electron impact ionization | ~10 ng/g (sludge) | Sludge, wastewater | Excellent separation efficiency; established libraries | Requires derivatization for polar metabolites; thermal degradation risk |
High-performance liquid chromatography coupled with mass spectrometry remains the reference methodology for precise TCC quantification in complex environmental matrices. The technique combines the superior separation capability of liquid chromatography with the selectivity and sensitivity of mass spectrometric detection, enabling reliable quantification at trace levels (ng/L to pg/L). Recent advances in high-resolution mass spectrometry have further enhanced this approach by providing accurate mass measurements that facilitate the identification of unknown transformation products and structural elucidation of TCC metabolites without prior availability of reference standards. This capability is particularly valuable for studying TCC fate in wastewater treatment systems, where multiple transformation pathways generate various chlorinated and dechlorinated products with distinct environmental behaviors and toxicological profiles [6] [5].
For applications requiring high-throughput screening or rapid on-site analysis, immunochromatographic assays offer a practical alternative to laboratory-based chromatographic methods. The recently developed multiplex immunochromatographic assay (MICA) enables simultaneous detection of TCC, triclosan (TCS), and chlorophene (CP) in environmental samples within minutes, significantly improving monitoring efficiency. This approach utilizes highly specific monoclonal antibodies generated through computer-assisted hapten design, achieving detection limits of 1.093 μg/kg in wastewater and 1.493 μg/kg in sludge. While these detection limits are higher than those achievable with LC-MS/MS, they remain sufficient for monitoring TCC contamination hotspots in wastewater systems, where concentrations typically range from μg/L to mg/L. The strong correlation (R²>0.9) between MICA and LC-MS/MS results for real environmental samples confirms the reliability of this rapid approach for preliminary screening applications [7] [5].
Understanding TCC biotransformation pathways is essential for developing comprehensive analytical strategies, as transformation products may exhibit different environmental behaviors and toxicological effects compared to the parent compound. In wastewater treatment systems, TCC undergoes complex microbial transformations through two primary pathways: reductive dechlorination and amide bond hydrolysis. The predominance of each pathway depends strongly on the redox conditions and microbial community structure of specific treatment processes. These transformation mechanisms significantly influence TCC persistence, mobility, and potential ecological impacts, necessitating analytical approaches that can monitor both parent TCC and its major transformation products [6] [1].
The reductive dechlorination pathway proceeds sequentially through removal of chlorine atoms from the phenyl rings, generating 4,4'-dichlorocarbanilide (DCC), 1-(3-chlorophenyl)-3-phenylurea (MCC), and ultimately N,N'-diphenylurea (NCC). This pathway predominates in anaerobic environments, such as the hydrolytic acidification (HA) section of wastewater treatment systems, where absence of oxygen favors reductive dehalogenation processes. In contrast, amide bond hydrolysis cleaves the urea functional group, producing 3,4-dichloroaniline (3,4-DCA) and 4-chloroaniline (4-CA) as primary metabolites. This pathway occurs primarily in anoxic/oxic sections of treatment systems, where different enzymatic activities prevail. Recent metagenomic studies have revealed that specific functional genes encoding dehalogenases and hydrolases drive these biotransformation processes, with their expression strongly influenced by redox conditions and microbial community structure [1].
The following diagram illustrates the major transformation pathways of TCC in wastewater treatment systems:
Environmental conditions significantly influence the dominance of these transformation pathways. Research demonstrates that reductive dechlorination predominates in anaerobic sediment and constitutes the major transformation route in the hydrolytic acidification section of wastewater treatment systems. In contrast, hydrolysis prevails under anoxic/oxic conditions. The transformation products exhibit different environmental behaviors and persistence profiles, with some congeners potentially more persistent than the parent TCC compound. For instance, 3-Cl-TCC demonstrates greater environmental persistence than TCC itself, highlighting the importance of monitoring not only the parent compound but also its transformation products in comprehensive environmental assessments. These pathway differentiations must be considered when designing analytical strategies for TCC fate studies in complex wastewater treatment systems [6] [1].
Regulatory agencies worldwide have established environmental quality guidelines for TCC to protect aquatic ecosystems from potential adverse effects. Environment and Climate Change Canada recently published Federal Environmental Quality Guidelines (FEQGs) for TCC, setting thresholds of 0.15 μg/L in water and 0.09 mg/kg dry weight in sediment (normalized to 1% organic carbon). These guidelines represent scientifically derived thresholds for acceptable environmental quality based on comprehensive toxicological assessments of TCC's effects on aquatic organisms. While FEQGs are not regulatory limits unless specified in permits, they serve as benchmarks for pollution prevention targets and for evaluating the significance of environmental monitoring data. Currently, no federal guidelines exist for TCC in biological tissues despite its documented bioaccumulation potential, primarily due to insufficient toxicity data based on tissue burdens [2].
Table 2: Environmental Guidelines and Occurrence Ranges of this compound
| Compartment | Guideline Value | Normalization | Typical Detection Ranges | Points of Concern |
|---|---|---|---|---|
| Water | 0.15 μg/L | Not applicable | 0.05-6,750 ng/L (natural waters); 4.7-11,700 ng/L (wastewater) | WWTP effluents, surface waters downstream of discharges |
| Sediment | 0.09 mg/kg dry weight | 1% organic carbon | Up to 12 mg/kg (global studies) | Sediments downstream of WWTPs; anaerobic sediments |
| Sludge/Biosolids | No specific guideline | Not applicable | 3-43.3 mg/kg dry weight | Land application of biosolids; soil amendment |
| Biological Tissue | No specific guideline | Not applicable | Detected in human urine, serum, breast milk | Bioaccumulation in aquatic food webs |
The environmental occurrence of TCC reflects its widespread use and persistence. Monitoring data indicate that TCC is frequently detected in wastewater influents at concentrations ranging from 4.7 to 11,700 ng/L, with removal efficiencies varying significantly across different treatment technologies. Conventional activated sludge systems typically achieve ≥88% removal efficiency, primarily through sorption to sludge rather than degradation, while trickling filter plants show more variable removal (65-93%). Importantly, most TCC removed during wastewater treatment partitions to biosolids due to its strong sorption to particulate matter (logKow = 4.9), with only 21% transformation reported in systems with 19-day anaerobic digestion. Consequently, land application of biosolids represents a significant pathway for TCC entry into terrestrial ecosystems, where it exhibits limited mobility and slow degradation, with reported half-lives exceeding 100 days in soil matrices [2].
The ecological concerns associated with TCC stem from its potential to impair nitrification, denitrification, and anaerobic digestion processes in biological treatment systems and natural ecosystems. Chronic TCC exposure has been shown to stimulate volatile fatty acid production during anaerobic fermentation of residual sludge while inhibiting methane production. Furthermore, TCC functions as an endocrine disruptor in aquatic organisms and has been implicated in promoting antibiotic resistance through enhanced horizontal gene transfer between bacteria. These ecological impacts, combined with TCC's persistence and bioaccumulation potential, underscore the importance of comprehensive monitoring programs that track both parent compound and transformation products across environmental compartments [1] [2].
Sample collection strategies for TCC analysis must consider the compound's strong sorptive tendency to particulate matter and containers. For wastewater samples, collect grab samples in amber glass containers to prevent photodegradation, and adjust pH to approximately 3 using hydrochloric acid if extended storage is anticipated. For sediment and sludge samples, collect representative subsamples using stainless steel corers, transfer to pre-cleaned glass jars, and immediately freeze at -20°C until extraction. Note that TCC concentrations can vary significantly between dissolved and particulate phases; therefore, parallel sampling with filtration (0.45-0.7 μm glass fiber filters) is recommended to distinguish these phases. Field blanks and quality control spikes should be included throughout the sampling process to account for potential contamination and losses during sample handling and transport [6] [2].
Sample preparation represents a critical step in TCC analysis due to complex matrix interferences in environmental samples. For solid matrices (sludge, sediment, biosolids), pressurized liquid extraction (PLE) using accelerated solvent extraction systems has demonstrated excellent recovery rates (89% with RSD <6%). The optimal PLE conditions include: dichloromethane:acetone (1:1 v/v) as extraction solvent, 100°C temperature, 1,500 psi pressure, 5-minute heat-up time, and static extraction time of 15 minutes in 2 cycles. For liquid samples, solid-phase extraction (SPE) using Oasis HLB cartridges (200 mg, 6 cc) provides efficient extraction: condition cartridges with 6 mL methanol and 6 mL ultrapure water (pH 3), load samples at 5-10 mL/min flow rate, dry under vacuum for 30 minutes, then elute with 2×4 mL methanol. Evaporate extracts under gentle nitrogen stream and reconstitute in 1 mL methanol or mobile phase for analysis [6] [5].
Liquid chromatography coupled with high-resolution mass spectrometry provides the sensitivity and specificity required for precise TCC quantification and identification of transformation products in complex wastewater matrices. The following protocol outlines the optimized conditions for TCC analysis based on established methods in the literature [6]:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Quality control measures should include: procedural blanks to monitor contamination, matrix-matched calibration standards (0.1-100 μg/L), internal standards (¹³C-labeled TCC recommended when available), and continuing calibration verification every 10-12 samples. Method detection limits of 0.01-0.12 ng/g have been achieved in sediment samples using this approach, with excellent linearity (R²>0.995) across the calibration range. For transformation product identification, apply suspect screening strategies using accurate mass databases (±5 ppm mass error) and confirm with fragmentation patterns when reference standards are unavailable [6].
The multiplex immunochromatographic assay offers a rapid screening alternative for TCC detection in wastewater samples, enabling simultaneous quantification of TCC, triclosan, and chlorophene within 15 minutes. This method is particularly valuable for high-throughput screening applications and field testing where laboratory instrumentation is unavailable. The following protocol details the MICA procedure [7] [5]:
Sample Pre-treatment:
Test Procedure:
Performance Characteristics:
Method validation against LC-MS/MS results has demonstrated strong correlation (R²>0.9) for real environmental samples, confirming the reliability of MICA for semi-quantitative screening applications. However, samples with TCC concentrations near regulatory limits should be confirmed using standard chromatographic methods. The MICA approach significantly improves monitoring efficiency by enabling rapid screening of large sample batches, allowing researchers to focus more detailed analytical resources on contaminated sites exceeding action thresholds [7] [5].
Analytical challenges in TCC analysis often include matrix effects, recovery variability, and transformation product identification. To address matrix suppression or enhancement in LC-MS analysis, use matrix-matched calibration standards or the standard addition method for quantification. If recovery rates fall outside acceptable ranges (70-120%), consider modifying extraction parameters: for PLE, increase static extraction time to 20 minutes or add a third extraction cycle; for SPE, evaluate alternative sorbents such as Strata-X or C18. When transformation product identification is challenging due to lack of reference standards, employ diagnostic fragment ions and retention time prediction models based on quantitative structure-retention relationships to support tentative identification [6] [5].
Quality assurance protocols should implement a comprehensive system including laboratory blanks, duplicates, matrix spikes, and continuing calibration verification throughout the analytical batch. For TCC analysis specifically, key quality control measures include:
Routine participation in interlaboratory comparison studies and analysis of certified reference materials (when available) provides essential verification of analytical performance. For wastewater samples with complex matrices, additional cleanup steps using silica solid-phase extraction cartridges or dispersive solid-phase extraction (QuEChERS) may be necessary to reduce co-extractive interferences and maintain method robustness over extended analytical sequences [6] [2].
The comprehensive analytical methods presented in this application note provide researchers with robust tools for detecting and quantifying this compound and its transformation products in wastewater matrices. The LC-HRMS protocol offers high sensitivity and selectivity for precise quantification and identification of unknown transformation products, while the multiplex immunochromatographic assay enables rapid, on-site screening of multiple antimicrobial agents simultaneously. Understanding the transformation pathways of TCC in wastewater treatment systems is essential for designing comprehensive monitoring strategies that account for both parent compound and potentially persistent transformation products.
Triclocarban (TCC) is an antimicrobial agent widely used in personal care products including bar soaps, detergents, toothpaste, deodorants, and cleansing lotions. With annual production and import volumes in the United States exceeding half a million pounds, TCC is classified as a high production volume chemical requiring environmental risk assessment by the U.S. Environmental Protection Agency. Human exposure to TCC occurs primarily through dermal absorption from personal care products, though other routes may contribute. The potential for TCC to function as an endocrine disruptor—with studies showing it can enhance steroid hormone activity—has raised significant concerns about its biological impacts and created an urgent need for reliable exposure assessment methods.
Biomonitoring of TCC in human matrices presents particular challenges due to the compound's physicochemical properties, relatively low concentrations in biological samples, and the complexity of biological matrices. This document presents detailed application notes and standardized protocols for quantifying TCC and its major metabolites in human urine and serum, utilizing the most current and validated methodologies available. These methods enable researchers to accurately assess human exposure to TCC, facilitating studies on its potential health effects and environmental distribution.
The analysis of TCC in biological matrices has been accomplished primarily through two technical platforms: chromatographic techniques coupled with mass spectrometry and immunoassay-based methods. Each approach offers distinct advantages and limitations, making them suitable for different research applications and resource availability scenarios.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This platform provides exceptional sensitivity and specificity for TCC and its metabolite detection. The technique typically incorporates online sample preparation methods such as column switching and utilizes isotope dilution for precise quantification. HPLC-MS/MS is considered the gold standard for TCC biomonitoring due to its ability to distinguish between parent compound and metabolites with high confidence.
Immunoassay Methods: Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput, cost-effective alternative to chromatographic methods, particularly useful for large-scale epidemiological studies. These assays employ antibodies specifically developed to recognize TCC, with recent advances incorporating nanobody technology to improve reproducibility and reduce batch-to-batch variability. While generally offering slightly lower sensitivity than HPLC-MS/MS, well-optimized immunoassays adequately cover the relevant concentration ranges for human exposure assessment.
Table 1: Comparison of Analytical Methods for TCC Quantification in Biological Matrices
| Method Parameter | HPLC-MS/MS with Online SPE | Competitive Indirect ELISA | GC-MS Method |
|---|---|---|---|
| LOD (Urine) | 0.01-0.1 ng/mL | 10 ng/mL | 3 ng/mL |
| LOD (Serum) | 0.01-0.1 ng/mL | 5 ng/mL | 1.5 ng/mL |
| Sample Volume | 50 μL | 50-100 μL | >100 μL |
| Analysis Time | 15-20 min/sample | 2-3 hours (96 samples) | >30 min/sample |
| Throughput | Moderate | High | Low |
| Metabolite Coverage | TCC, 2'-OH-TCC, 3'-OH-TCC | Primarily TCC | TCC, conjugated metabolites |
| Cost per Sample | High | Low | Moderate |
This method uses restricted access material (RAM) online solid-phase extraction coupled to high performance liquid chromatography-isotope dilution tandem mass spectrometry. The RAM sample clean-up relies on both size exclusion chromatography to remove high-molecular-weight matrix components and reversed-phase partition to extract and pre-concentrate the target analytes. This automated approach minimizes manual sample preparation while providing excellent sensitivity and robust performance for high-volume analyses [1].
Thaw and Centrifuge: Allow frozen urine or serum samples to thaw completely at room temperature. Vortex mix for 15 seconds and centrifuge at 14,000 × g for 10 minutes to remove particulates.
Enzymatic Deconjugation (for total TCC): For analysis of total TCC (free plus conjugated), add 50 μL of β-glucuronidase/sulfatase (approximately 100 units) to 100 μL of sample. Incubate at 37°C for 4 hours to hydrolyze glucuronide and sulfate conjugates [2].
Dilution and Internal Standard Addition: Dilute the incubated sample to 1 mL with 0.1 M formic acid. Add isotopically labeled internal standard (D7-TCC or 13C6-TCC) to correct for extraction efficiency and matrix effects.
Online Extraction and Analysis: Transfer samples to autosampler vials for automated analysis. The online SPE-HPLC-MS/MS system handles subsequent extraction, separation, and detection without additional manual intervention.
The automated column-switching system follows a predefined sequence for sample analysis:
Figure 1: Workflow for Automated On-Line SPE-HPLC-MS/MS Analysis of TCC
SPE Conditions:
Chromatographic Conditions:
Mass Spectrometric Conditions:
This automated online SPE-HPLC-MS/MS method has been rigorously validated for the quantification of TCC and its oxidative metabolites in human urine and serum:
The competitive indirect ELISA operates on the principle of competitive binding between TCC in the sample and a fixed amount of TCC-enzyme conjugate for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of TCC in the sample. This method offers advantages for screening large sample sets where sophisticated instrumentation is unavailable [3].
Figure 2: Workflow for Competitive Indirect ELISA Detection of TCC
Plate Coating: Coat 96-well microplates with TCC-hapten conjugate (100 μL/well at 1-2 μg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C or for 2 hours at 37°C.
Blocking: Wash plates three times with PBST. Add 250 μL/well of blocking buffer (1-3% BSA in PBS). Incubate for 1-2 hours at room temperature. Wash three times with PBST.
Sample and Antibody Incubation: Prepare sample mixtures containing equal volumes of sample (or standard) and anti-TCC antiserum at predetermined optimal dilution. Add 100 μL/well of these mixtures to the coated and blocked plate. Incubate for 1 hour at room temperature with gentle shaking.
Enzyme Conjugate Incubation: Wash plates three times with PBST. Add 100 μL/well of goat anti-rabbit IgG peroxidase conjugate at optimal dilution in PBS. Incubate for 1 hour at room temperature with shaking.
Signal Development and Detection: Wash plates three times with PBST. Add 100 μL/well of TMB substrate solution. Incubate for 15-30 minutes at room temperature. Stop the reaction by adding 100 μL/well of 1 M sulfuric acid.
Measurement and Quantification: Measure absorbance at 450 nm with a reference wavelength of 650 nm within 10 minutes of stopping the reaction. Calculate TCC concentrations using a standard curve generated with known TCC concentrations (typically 0.1-100 ng/mL).
Proper specimen collection, processing, and storage are critical for obtaining accurate TCC measurements in biological matrices. Variations in these procedures can significantly impact analytical results.
Understanding TCC metabolism is essential for selecting appropriate biomarkers of exposure. Significant species differences in TCC metabolism have been documented, necessitating careful consideration when extrapolating from animal studies to human exposure assessment.
In humans, TCC undergoes two primary metabolic pathways:
Conjugation Reactions: TCC is predominantly metabolized via N- or N'-glucuronidation in humans, with the glucuronide conjugates representing the major urinary metabolites. These conjugates require enzymatic hydrolysis (using β-glucuronidase) for quantification of total TCC.
Oxidative Metabolism: Hydroxylation at the 2' or 3' positions forms 2'-OH-TCC and 3'-OH-TCC. These oxidative metabolites are minor pathways in humans but represent the major metabolites in rats, highlighting important species differences [2].
Total TCC Measurement: For human exposure assessment, measuring total TCC (free plus conjugated) after enzymatic deconjugation provides the most comprehensive exposure biomarker. This approach accounts for individual variations in metabolic capacity.
Metabolite-Specific Analysis: In specific research contexts targeting particular metabolic pathways, analysis of specific metabolites (2'-OH-TCC, 3'-OH-TCC) may be warranted, though their lower abundance in humans requires more sensitive analytical methods.
Choosing the appropriate analytical method depends on research objectives, available resources, and required data quality. Each method offers distinct advantages for specific applications.
Table 2: Guidance for Selection of Appropriate Analytical Method Based on Research Needs
| Research Application | Recommended Method | Key Advantages | Limitations |
|---|---|---|---|
| Large Epidemiology Studies | Competitive Indirect ELISA | High throughput, cost-effective, minimal instrumentation | Higher LOD, limited metabolite specificity |
| Targeted Metabolite Profiling | Online SPE-HPLC-MS/MS | Comprehensive metabolite coverage, high sensitivity | Higher cost, specialized expertise required |
| Small Sample Volumes | Online SPE-HPLC-MS/MS | Excellent sensitivity with minimal sample (50 μL) | Method development complexity |
| Resource-Limited Settings | ELISA | Minimal equipment needs, rapid implementation | Potentially higher variability |
| Regulatory Compliance | HPLC-MS/MS | Gold standard method, definitive identification | Significant operational costs |
Matrix Effects in MS Analysis: Use isotope-labeled internal standards to correct for suppression/enhancement. Implement post-column infusion to monitor matrix effects across chromatographic run.
High Background in ELISA: Optimize blocking conditions; test different blocking agents (BSA typically superior to skim milk for nanobody-based assays). Increase wash stringency and volume.
Poor Chromatographic Resolution: Condition analytical columns adequately; adjust gradient profile; check mobile phase pH and composition.
Inconsistent Standard Curve: Prepare fresh standards frequently; ensure complete dissolution of TCC in appropriate solvent; verify serial dilution technique.
The methods described herein have been successfully applied to evaluate human exposure to TCC in various contexts. Field applications have demonstrated:
Detection Frequency: TCC was detected in 35.4% of urine samples from adults with no known occupational exposure, indicating widespread environmental exposure [1].
Concentration Range: Urinary TCC concentrations ranging from <LOD to 401 ng/mL have been reported in general population samples [1].
Environmental Correlations: TCC levels in biosolids and environmental samples correlate with human exposure levels, supporting the utility of these methods for integrated exposure assessment.
These analytical methods provide essential tools for understanding the relationship between TCC exposure and potential health effects, informing regulatory decisions, and tracking the effectiveness of risk management interventions.
Triclocarban (TCC; 3,4,4'-trichlorocarbanilide) is a high-production volume antimicrobial compound widely used in personal care products, particularly in antibacterial bar soaps and disinfectants. With global consumption exceeding 1,500 metric tons annually, TCC enters wastewater treatment plants (WWTPs) primarily through domestic sewage, where it demonstrates a strong affinity for organic matter due to its moderate octanol-water partitioning coefficient (log Kow = 3.5) and low water solubility (0.045 mg/L). These physicochemical properties result in significant accumulation during wastewater treatment, with the majority of incoming TCC mass partitioning to the solid phase during activated sludge processing. Recent studies have identified TCC as one of the most prevalent contaminants in biosolids, with detection frequencies approaching 100% in national surveys, raising significant concerns about its potential ecological impacts when biosolids are applied to agricultural lands.
The analytical determination of TCC in complex matrices such as sewage sludge and biosolids presents substantial challenges due to the complex sample matrices that can interfere with detection, the low detection limits required to assess environmental concentrations, and the need for robust extraction techniques to liberate TCC from organic matter. This document provides detailed application notes and standardized protocols for the accurate quantification of TCC in these challenging environmental matrices, incorporating both established and cutting-edge methodologies that have been successfully applied in monitoring programs and research studies across North America. The methods described herein enable researchers to reliably monitor TCC concentrations at levels relevant for environmental risk assessment and regulatory decision-making, with particular attention to the specific challenges posed by biosolids matrices.
Table 1: Key Physicochemical Properties of this compound Relevant to Environmental Analysis
| Property | Value | Significance for Analysis |
|---|---|---|
| Molecular Weight | 315.6 g/mol | Determines MS/MS transition selection |
| Water Solubility | 0.045 mg/L | Explains high partitioning to solids |
| log Kow | 3.5 | Indicates moderate hydrophobicity |
| log Koc | 3.9 ± 0.2 | Predicts strong sorption to organic carbon |
| Vapor Pressure | 3.61 × 10⁻⁹ mm Hg | Confirms non-volatility, no headspace analysis |
| pKa | 12.77 (estimated) | Indicates non-ionic form at environmental pH |
The online SPE-UHPLC-MS/MS method represents a significant advancement for high-throughput analysis of TCC in biosolids, offering superior sensitivity and reduced sample handling compared to conventional approaches. This method has been specifically developed and validated for the simultaneous analysis of 33 different targeted pharmaceuticals, including TCC and triclosan, in wastewater, sludge, and biosolids matrices. The method achieves exceptional sensitivity with limits of quantification (LOQ) of 0.6 μg/kg for biosolids, which is considerably lower than many conventional methods reported in the literature. The analytical workflow encompasses sample extraction, online purification, chromatographic separation, and mass spectrometric detection in a single integrated system.
The sample preparation begins with ultrasonic-assisted extraction (UAE) of freeze-dried and homogenized biosolids. Approximately 0.5 g of sample is accurately weighed into a centrifuge tube and spiked with appropriate internal standards, including stable isotope-labeled TCC (¹³C₆-TCC) for isotope dilution quantification. The extraction is performed using 10 mL of methanol:acetone (50:50, v/v) with ultrasound application for 30 minutes at 35°C. Following extraction, samples are centrifuged at 4,500 rpm for 15 minutes, and the supernatant is collected. The extraction is repeated once, and the combined extracts are evaporated to near dryness under a gentle nitrogen stream. The residue is reconstituted in 1 mL of methanol:water (20:80, v/v) containing 0.1% formic acid and filtered through a 0.22 μm PTFE membrane prior to analysis. The online SPE configuration eliminates the need for manual solid-phase extraction, improving reproducibility and reducing potential contamination.
Table 2: Online SPE-UHPLC-MS/MS Instrumental Parameters for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| SPE Cartridge | C18 (2.1 × 30 mm, 20 μm) | Online configuration |
| Loading Solvent | Water with 0.1% formic acid | 100 μL injection volume |
| Analytical Column | C18 (2.1 × 100 mm, 1.7 μm) | Maintained at 40°C |
| Mobile Phase A | Water with 0.1% formic acid | |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | |
| Gradient Program | 20-95% B over 10 min | 5 min re-equilibration |
| Flow Rate | 0.3 mL/min | |
| Ionization Mode | Electrospray ionization (ESI) | Negative mode |
| MS/MS Transition | 313.0 → 160.0 (quantifier) | Collision energy optimized |
| Retention Time | 7.2 minutes | System dependent |
For laboratories without access to online SPE systems, the conventional LC-ESI-MS/MS method with pressurized liquid extraction (PLE) provides a robust alternative for TCC quantification in sludge and biosolids. This well-established approach has been extensively validated and applied in numerous monitoring studies, demonstrating excellent performance characteristics with mean recoveries of 98.3% and limits of detection (LOD) of 0.2 ng/g dry weight for TCC in biosolids. The method incorporates effective sample clean-up procedures to mitigate matrix effects, which were evaluated at 100.5 ± 8.4% for TCC, indicating minimal interference from co-extracted compounds.
The PLE extraction is performed using an accelerated solvent extractor system with the following optimized parameters: temperature 100°C, pressure 1500 psi, static time 5 min, 2 cycles, with methanol:acetone (50:50, v/v) as extraction solvent. Cellulose filters are placed at both ends of the 22 mL extraction cell, which is filled with 5 g of sample mixed with diatomaceous earth. The extracted volume is reduced to approximately 1 mL under a gentle nitrogen stream and subjected to solid-phase extraction clean-up using Oasis HLB cartridges (6 cc, 200 mg). The cartridges are conditioned with 6 mL of methanol followed by 6 mL of reagent water before sample loading. After loading, the cartridges are washed with 10 mL of 5% methanol in reagent water, and TCC is eluted with 10 mL of methanol. The eluate is evaporated to dryness and reconstituted in 1 mL of methanol for LC-MS/MS analysis. The isotope dilution quantification using ¹³C₆-TCC as internal standard compensates for potential matrix effects and recovery variations, ensuring accurate quantification.
The following workflow diagram illustrates the complete analytical procedure for TCC quantification in biosolids, integrating both extraction and analysis steps:
Comprehensive monitoring studies across North America have revealed that TCC is consistently detected in biosolids from wastewater treatment plants employing various treatment technologies. The concentrations exhibit considerable variability, reflecting differences in product usage patterns, wastewater characteristics, and treatment processes. Recent data from 12 Canadian wastewater treatment plants across 6 provinces demonstrated TCC concentrations in biosolids ranging from 338 to 1,290 μg/kg (dry weight basis), with the highest concentrations observed in facilities receiving significant residential inputs. These findings are consistent with the earlier U.S. Targeted National Sewage Sludge Survey (TNSSS), which detected TCC in all 84 samples analyzed from 35 states, with a mean concentration of 39 ± 60 mg/kg and a 95th percentile value of 131 mg/kg. The substantial standard deviation indicates significant variability among facilities, with one statistical outlier reaching 441 mg/kg.
The persistence of TCC through various biosolids treatment processes is a key factor contributing to its ubiquitous detection. Studies have demonstrated that TCC persists through anaerobic digestion, composting, lime stabilization, and dewatering processes commonly employed in biosolids production. This persistence, coupled with continuous loading from consumer product use, results in the consistent presence of TCC in land-applied biosolids, creating a potential pathway for environmental exposure. When assessing TCC concentrations, it is essential to note that values are typically reported on a dry weight basis, requiring accurate determination of solids content for proper interpretation and comparison across studies.
Table 3: this compound Concentrations in Environmental Matrices Based on Recent Studies
| Matrix | Concentration Range | Geographic Scope | Sample Year | Reference |
|---|---|---|---|---|
| Biosolids | 338 - 1,290 μg/kg | 12 Canadian WWTPs | 2023 | [1] |
| Biosolids | 6 - 43 mg/kg (mean: 20 ± 11) | 23 U.S. WWTPs | 2013 | [2] |
| Biosolids | 0.187 - 441 mg/kg (mean: 39 ± 60) | 84 U.S. WWTPs (TNSSS) | 2009 | [2] |
| Agricultural Soils | 2.17 - 5.97 μg/g (after biosolids application) | Ontario, Canada | 2007 | [3] |
| Agricultural Soils | Up to 5.7 μg/g (following biosolids amendment) | Michigan, USA | 2009 | [4] |
Following land application of biosolids, TCC demonstrates limited mobility in soil environments due to its strong sorption to organic matter, with studies showing that 72-97% of applied TCC remains in the top 30 cm of soil even after 33 years of repeated applications. The limited leaching potential is confirmed by groundwater ubiquity scores (GUS) less than -0.5, classifying TCC as "non-leachable." However, plant uptake studies have demonstrated that TCC can be absorbed by various vegetable crops grown in biosolids-amended soils, though at concentrations that represent a negligible human exposure pathway according to risk assessments.
Research investigating the bioaccumulation of TCC in plants grown in soils amended with municipal dewatered biosolids detected TCC in edible portions of carrot, green pepper, tomato, and cucumber at concentrations up to 5.7 ng/g dry weight. The highest concentrations were typically observed in root tissues, with carrot roots showing TCC levels of 49.8 ng/g dry weight midway through the growth cycle, though these concentrations declined to 5.5 ng/g by harvest. Importantly, calculations based on these uptake levels estimate that vegetable consumption represents less than 0.5% of the acceptable daily intake of TCC, suggesting minimal human health risks from this exposure pathway when best management practices for biosolids application are followed. These findings are significant for comprehensive risk assessments evaluating the safety of biosolids recycling in agriculture.
Robust quality assurance and control measures are essential for generating reliable TCC concentration data in complex environmental matrices like biosolids. The isotope dilution approach using ¹³C₆-TCC as an internal standard represents the gold standard for quantification, effectively correcting for matrix effects and variations in extraction efficiency. For laboratories without access to stable isotope-labeled standards, the method of standard additions can be employed, though this approach is more labor-intensive and may reduce throughput. Each analytical batch should include procedure blanks to monitor contamination, matrix spikes to determine method accuracy, and duplicate analyses to assess precision.
Method accuracy should be demonstrated through recovery experiments, with acceptable performance generally considered to be in the range of 70-120% for complex matrices like biosolids. Precision should be monitored through relative percent differences (RPD) between duplicate analyses, with values ≤20% typically considered acceptable. Continuing calibration verification standards should be analyzed after every 10-15 samples to ensure instrumental response stability, with deviation from the initial calibration not exceeding ±15%. The establishment of a comprehensive quality control program including these elements is essential for generating data suitable for regulatory decision-making and environmental risk assessment.
The environmental persistence and potential ecological effects of TCC have raised concerns among regulatory agencies and researchers globally. This compound exhibits significant persistence in biosolids-amended soils, with estimated half-lives ranging from 8 years under laboratory conditions to virtually no degradation detected in outdoor studies monitoring indigenous biosolids-borne TCC over 3 years. This persistence, combined with its potential for bioaccumulation in soil organisms and plants, necessitates ongoing monitoring even in soils with historical biosolids applications. Screening-level risk assessments have identified potential concerns for soil organism predators and aquatic organisms receiving runoff from amended fields, with hazard quotients exceeding 1 in some worst-case scenarios.
While the human health risks from dietary exposure to TCC through consumption of crops grown in biosolids-amended soils are considered negligible, recent research has highlighted additional concerns regarding TCC's potential role in promoting antibiotic resistance. Studies suggest that TCC may enhance horizontal gene transfer, increase bacterial biofilm formation, and induce mutations causing DNA damage, thereby potentially contributing to the proliferation and spread of antibiotic resistance genes. These emerging concerns underscore the importance of continued monitoring and research on TCC's environmental behavior and effects, particularly as part of comprehensive contaminant of emerging concern (CEC) monitoring programs at wastewater treatment facilities and in receiving environments.
The methodologies presented in this application note provide environmental researchers and analytical chemists with comprehensive tools for the accurate quantification of this compound in sludge and biosolids matrices. The online SPE-UHPLC-MS/MS method offers state-of-the-art sensitivity and high-throughput capabilities, while the conventional LC-ESI-MS/MS with PLE provides a robust alternative accessible to most analytical laboratories. The consistent detection of TCC in biosolids across North America highlights the importance of standardized monitoring protocols to support informed decision-making regarding biosolids management practices. As research continues to evolve regarding the environmental impacts of TCC and other contaminants of emerging concern, these analytical methods will play a crucial role in generating reliable data to assess environmental fate, potential risks, and treatment effectiveness.
This compound (TCC; 3,4,4'-trichlorocarbanilide) is a widely used antimicrobial agent found in personal care products. Its widespread use and environmental persistence have led to its detection in wastewater, surface waters, biosolids, and even biological samples, driving the need for sensitive and reliable analytical methods for its quantification at trace levels. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for such analysis due to its high sensitivity and selectivity [1] [2].
The following sections detail specific sample preparation and LC-MS/MS protocols for analyzing TCC in various environmental and biological matrices.
For the determination of TCC in river water and wastewater, a robust method using Solid-Phase Extraction (SPE) for pre-concentration has been developed [1].
The analysis of TCC in solid matrices like sludge and biosolids requires an initial extraction step.
Monitoring human exposure to TCC requires highly sensitive methods for biological fluids [5].
Stir Bar Sorptive Extraction - Liquid Desorption (SBSE-LD) is an effective, solvent-minimized ("green") alternative for aqueous samples [3].
The following tables summarize the performance characteristics of the LC-MS/MS methods for TCC in different matrices as reported in the literature.
| Sample Matrix | Sample Preparation | LOD / LOQ | Linear Range | Recovery (%) | Precision (RSD%) | Citation |
|---|---|---|---|---|---|---|
| River Water, Wastewater | SPE (C18) | LOD: 3–50 ng/L | Not specified | >85% | <7.6% | [1] |
| Biosolids | UAE + On-line SPE | LOQ: 0.6–1000 µg/kg | 0.6–1000 µg/kg | 76.7–113.9% | RSD <3% for most | [4] |
| Surface Water | SPE (Oasis HLB) | LOQ: 0.08–0.44 ng/L | Not specified | >85% | Not specified | [6] |
| Wastewater Effluent | SBSE-LD | LOD: 0.12 ng/L | 0.5–500 ng/L | 89–103% | 4.9% (within-day) | [3] |
| Aquatic Plants | SPE (Homogenate Extraction) | LOD: 0.05 ng/g | 0.2–200 ng/g | 91.8–106.1% | RSD: 5.1% | [7] |
| Urine & Serum | SPE (after hydrolysis) | LOD: 0.001–0.3 ng/mL | 0.01–150 ng/mL | 82.0–120.7% | RSD: <7.6% | [5] |
| Source / Location | Matrix | Concentration Detected | Citation |
|---|---|---|---|
| Greater Baltimore Area, USA | Wastewater | Up to 6750 ng/L | [1] |
| River Water | Up to 5600 ng/L | [1] | |
| 12 Canadian WWTPs | Biosolids | 338 – 1290 µg/kg (μg/kg) | [4] |
| Wastewater | 24 – 44 ng/L | [4] | |
| Chinese Female Cohort | Urine | Avg. 10.46 ng/mL | [5] |
13C6-TCC) is highly recommended [3] [5].The following diagrams summarize the core analytical workflow and strategic approach to method selection.
Figure 1: Comprehensive Workflow for LC-MS/MS Analysis of this compound. The path diverges based on sample matrix, employing specific preparation techniques before unified LC-MS/MS analysis.
Figure 2: Method Selection Strategy for this compound Analysis. The optimal sample preparation protocol is determined by the sample matrix, ensuring high extraction efficiency and accuracy.
LC-MS/MS is a powerful and versatile technique for the sensitive and selective determination of this compound across a wide range of sample types. The methods detailed here, from traditional SPE to modern solvent-saving approaches like SBSE, provide researchers with robust protocols to monitor this contaminant of emerging concern in environmental and biological systems effectively. The consistent use of isotopically labeled internal standards and careful assessment of matrix effects are critical for obtaining reliable data at trace-level concentrations.
Triclocarban (TCC), chemically known as N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea, is an antimicrobial agent that has been widely used in personal care products including soaps, lotions, deodorants, and toothpaste. [1] TCC is a white powder with low water solubility and high hydrophobicity, characteristics that contribute to its environmental persistence and bioaccumulation potential in fatty tissues. [1] The chemical structure features two chlorinated phenyl rings connected by a urea bridge, with a molecular weight of 315.58 g/mol and a melting point of 254–256°C. [1] Despite recent regulatory restrictions on its use in consumer products, TCC remains an environmental contaminant of concern due to its persistence in aquatic systems and potential ecological health impacts. [2] [1]
TCC enters wastewater treatment systems primarily through household and industrial discharges, where conventional treatment processes achieve limited degradation, with removal occurring mainly through adsorption onto sludge rather than biodegradation. [3] The hydrophobic nature of TCC (with a high log Kow) results in significant partitioning into solid matrices, including sediments and biosolids. [4] When sludge is applied to agricultural lands, TCC can potentially enter terrestrial ecosystems and accumulate in crops, creating exposure pathways for wildlife and humans. [1] Understanding the degradation behavior of TCC during water treatment processes, particularly chlorination, is therefore essential for assessing its environmental fate and developing effective removal strategies.
The chlorination degradation of this compound follows second-order kinetics, with the reaction rate dependent on the concentrations of both TCC and chlorine. The degradation involves multiple simultaneous pathways, with hypochlorous acid (HOCl) serving as the primary chlorinating agent due to its significantly higher reactivity compared to hypochlorite ion (OCl¯). [2]
Table 1: Kinetic Parameters for this compound Degradation During Chlorination
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Second-order rate constant (kTCC-chlorine) | 1.96 M⁻¹ s⁻¹ (calculated) | pH 7.0, 25°C | [2] |
| Second-order rate constant (kTCC-chlorine) | 3.70 M⁻¹ s⁻¹ (experimental) | pH 7.0, 25°C | [2] |
| HOCl rate constant | 1.96 M⁻¹ s⁻¹ | pH 7.0, 25°C | [2] |
| OCl¯ rate constant | 2.80 × 10⁻⁷ M⁻¹ s⁻¹ | pH 7.0, 25°C | [2] |
| Primary reactive site | N atom of urea bridge | - | [2] |
| Effect of explicit water molecules | Reduces energy barrier | Acts as proton transfer mediator | [2] |
The substantial difference in reactivity between HOCl and OCl¯ (approximately seven orders of magnitude) indicates that pH control is critical for optimizing TCC degradation efficiency during chlorination processes. [2] The reaction proceeds through three primary pathways: Cl-substitution, OH-substitution, and C-N bond cleavage, with the specific mechanism influenced by pH, chlorine concentration, and the presence of explicit water molecules that participate in proton transfer and lower activation energy barriers. [2]
The degradation mechanism of TCC during chlorination involves several competing pathways that occur simultaneously. Density functional theory (DFT) calculations have identified that the nitrogen atoms in the urea bridge serve as the most reactive sites for initial chlorine attack. [2] The reaction proceeds through the formation of transition states where explicit water molecules facilitate proton transfer between reacting species, effectively lowering energy barriers and accelerating the degradation process. [2]
Figure 1: Reaction pathways for this compound degradation during chlorination
The diagram illustrates the three primary reaction pathways and their associated transformation products. The Cl-substitution pathway involves direct replacement of hydrogen atoms with chlorine, leading to more chlorinated products. The OH-substitution pathway results in hydroxylated derivatives, while C-N bond cleavage fragments the TCC molecule into smaller aromatic compounds. [2] The specific products formed through these pathways have been experimentally verified using high-resolution mass spectrometry, confirming the theoretical predictions derived from DFT calculations. [2]
Reaction solution preparation: Prepare a 10 μM TCC stock solution in ultrapure water with 1% methanol to enhance solubility. Adjust pH to the desired value (typically 7.0) using 10 mM phosphate buffer.
Chlorination reaction:
Reaction quenching:
Kinetic monitoring:
Table 2: Analytical Conditions for TCC and Transformation Products
| Parameter | Settings | Additional Notes |
|---|---|---|
| LC System | UHPLC with C18 column (2.1 × 100 mm, 1.8 μm) | Maintain column temperature at 40°C |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile | Use gradient elution: 20-95% B over 15 min |
| Flow Rate | 0.3 mL/min | Injection volume: 5 μL |
| Mass Spectrometer | Q-TOF with electrospray ionization (ESI) | Both positive and negative modes |
| MS Parameters | Capillary voltage: 3.0 kV; Source temperature: 120°C | Scan range: m/z 50-1000 |
| Detection Mode | Full scan and targeted MS/MS for identification | Use internal standards for quantification |
For researchers interested in theoretical verification of reaction mechanisms, the following computational protocol is recommended:
Molecular structure optimization: Use Gaussian 16 software with M06-2X functional and 6-311G(d,p) basis set for all geometry optimizations and frequency calculations. [3]
Transition state localization:
Solvent effects modeling:
Energy calculations:
The chlorination of TCC generates multiple transformation products through different reaction pathways. Eight primary transformation products have been experimentally identified and confirmed through theoretical calculations: [2]
Table 3: Transformation Products of this compound During Chlorination
| Product Code | Molecular Weight | Proposed Structure | Formation Pathway |
|---|---|---|---|
| TP348 | 348 | Chlorinated TCC derivative | Cl-substitution |
| TP382 | 382 | Dichlorinated TCC derivative | Cl-substitution |
| TP127 | 127 | Dichloroaniline | C-N bond cleavage |
| TP161 | 161 | Chlorohydroxyaniline | OH-substitution |
| TP195 | 195 | Dichlorohydroxyaniline | OH-substitution |
| TP330 | 330 | Hydroxylated TCC | OH-substitution |
| TP204 | 204 | Chlorophenyl isocyanate | C-N bond cleavage |
| TP296 | 296 | Partial dechlorination product | Combined pathways |
The identification of these transformation products is critical for comprehensive risk assessment, as some products may exhibit different toxicity profiles compared to the parent compound. The Cl-substitution products generally demonstrate increased hydrophobicity and potential for bioaccumulation, while the cleavage products represent breakdown into smaller, potentially more mobile aromatic amines. [2]
The findings from chlorination degradation studies have significant implications for water treatment operations, particularly in contexts where high chlorine doses are employed:
Wastewater Treatment: Conventional wastewater treatment plants achieve limited TCC removal through adsorption and biodegradation, with chlorination disinfection potentially serving as an additional degradation step. [3]
Hospital Wastewater: Specialized treatment systems in hospital settings often employ high chlorine doses (15-50 mg/L), creating conditions favorable for TCC degradation. [3]
Drinking Water Treatment: Chlorination in drinking water treatment may transform TCC present in source waters, necessitating monitoring of both parent compound and transformation products.
The pH-dependent reactivity of chlorine species with TCC indicates that process optimization should consider maintaining pH conditions that favor the more reactive HOCl species (typically pH 5-7.5) to enhance degradation efficiency. However, practical implementation must balance degradation efficiency against potential formation of disinfection byproducts and the relative toxicity of TCC transformation products.
Low degradation rates: Verify chlorine concentration by iodometric titration. Check pH stability during reaction. Ensure proper temperature control.
Poor mass balance: Investigate sorption losses to glassware (use silanized glassware if necessary). Check extraction efficiency of transformation products.
Inconsistent kinetics: Standardize mixing intensity. Ensure immediate and complete quenching of chlorine. Protect light-sensitive compounds from photodegradation.
Matrix interference: For complex water matrices, implement additional cleanup steps (e.g., dual SPE cartridges). Use isotope-labeled internal standards to correct for matrix effects.
Analytical standards: Use authentic standards when available for transformation products. For unidentified products, employ semi-quantification based on parent compound response factors with appropriate uncertainty margins.
Method validation: Establish linear range, detection limits, precision, and accuracy for all analytes. Perform recovery experiments (typically 70-120% acceptable).
Blank monitoring: Include method blanks, solvent blanks, and procedural blanks to monitor contamination.
Instrument calibration: Regularly calibrate MS instrumentation using reference standards. Verify mass accuracy throughout analyses.
These application notes provide comprehensive protocols for investigating the degradation kinetics and mechanisms of this compound during chlorination processes. The experimental approaches integrate practical laboratory methods with theoretical computational chemistry to enable thorough characterization of TCC transformation under conditions relevant to water and wastewater treatment. The detailed methodologies support the development of optimized treatment strategies for this persistent antimicrobial compound and its transformation products, contributing to improved water quality and environmental protection.
Triclocarban (TCC) is an antimicrobial agent widely used in personal care products that has become a persistent environmental contaminant due to its stability in aquatic systems. Understanding its degradation pathways during water treatment processes is essential for assessing environmental fate and potential transformation products. Chlorination is a common disinfection method in water treatment facilities that reacts with TCC, leading to various transformation products with potentially altered biological activity.
Density functional theory (DFT) calculations provide a powerful computational approach to elucidate reaction mechanisms, kinetics, and transformation pathways at the molecular level. When combined with experimental verification, DFT offers atomic-level insights into complex chemical processes that are difficult to observe directly. This application note details protocols for investigating TCC chlorination using DFT, with supporting experimental methodologies for validation.
The selection of appropriate functional and basis set combinations is critical for obtaining accurate DFT results for chlorination reactions:
Table 1: DFT Methods and Basis Sets for TCC Chlorination Studies
| Application | Recommended Method | Basis Set | Key Performance Metrics |
|---|---|---|---|
| Geometry Optimization | M06-2X | 6-311++G(d,p) | Superior molecular structure prediction [1] |
| Vibrational Spectra | LSDA | 6-311G | Best frequency calculation [1] |
| Chlorination Kinetics | Not specified | Not specified | Consistent with experimental rate constants [2] |
| Reaction Pathway Analysis | Not specified | Not specified | Accurate energy barrier determination [2] |
For TCC chlorination studies, all quantum chemical calculations are typically performed using Gaussian 09W/16 software packages installed on Windows or Linux systems. Visualization of optimized structures and vibrational spectra is conducted using GaussView 6.0 or similar molecular visualization software. The initial optimization parameters for TCC should be obtained from experimental molecular geometry when available.
Explicit water molecules must be included in the calculations as they participate directly in the chlorination reaction by transmitting protons and connecting with TCC, HOCl/OCl-, and other water molecules, significantly reducing energy barriers [2]. The integral equation formalism polarizable continuum model (IEF-PCM) is recommended for modeling bulk solvent effects in aqueous environments.
Transition state optimizations should be performed using the Berny algorithm with force constants calculated at each step. Each transition state must be confirmed to have exactly one imaginary frequency along the reaction coordinate, followed by intrinsic reaction coordinate (IRC) calculations to verify the connection between reactants and products.
Experimental determination of second-order rate constants validates the computational predictions:
Chlorination Setup: Prepare TCC solutions in appropriate buffers (typically phosphate buffer, pH 7-8) at concentrations ranging from 1-10 μM. Add sodium hypochlorite (NaOCl) solution at varying concentrations (5-100 μM) to initiate reactions [2].
Kinetic Monitoring: Quench aliquots at predetermined time points with sodium thiosulfate to terminate chlorination. Analyze TCC concentration decay using high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.
Data Analysis: Determine observed pseudo-first-order rate constants (k_obs) from plots of ln[TCC] versus time. Calculate second-order rate constants (k) from the slope of k_obs versus [hypochlorite] plots. Compare experimental values (kTCC-chlorineE = 3.70 M⁻¹s⁻¹) with DFT-predicted values (kTCC-chlorineC = 1.96 M⁻¹s⁻¹) [2].
Analytical characterization of TCC transformation products confirms computationally predicted pathways:
Sample Preparation: Conduct chlorination reactions at higher TCC concentrations (50-100 μM) to facilitate transformation product detection. Use reaction times that allow partial degradation (typically 30-90% TCC depletion).
Chromatographic Separation: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with C18 reverse-phase columns (e.g., Zorbax SB C18, 150 × 2.1 mm, 3.5 μm). Use gradient elution with mobile phases of water and acetonitrile, both containing 0.1% formic acid [3].
Product Identification: Monitor for predicted transformation products using multiple reaction monitoring (MRM). Key TCC transformation products to target include TP348, TP382, TP127, TP161, TP195, TP330, TP204, and TP296, as identified in DFT studies [2].
DFT calculations reveal that TCC chlorination proceeds via three primary pathways: Cl-substitution, OH-substitution, and C-N bond cleavage. The nitrogen site of TCC is identified as the most reactive site for chlorination. Hypochlorous acid (HOCl) serves as the dominant chlorinating agent, with significantly higher reactivity compared to hypochlorite (OCl-), with rate constants of 1.96 M⁻¹s⁻¹ and 2.80 × 10⁻⁷ M⁻¹s⁻¹, respectively [2].
Table 2: TCC Transformation Products Identified via DFT and Experimental Methods
| Product ID | Molecular Weight | Proposed Structure | Formation Pathway | Detection Method |
|---|---|---|---|---|
| TP348 | 348 | Chlorinated TCC | Cl-substitution | LC-MS/MS [2] |
| TP382 | 382 | Dichlorinated TCC | Multiple Cl-substitution | LC-MS/MS [2] |
| TP127 | 127 | Aniline derivative | C-N bond cleavage | LC-MS/MS [2] |
| TP161 | 161 | Chlorinated aniline | C-N bond cleavage + Cl-substitution | LC-MS/MS [2] |
| TP195 | 195 | Dichlorinated aniline | C-N bond cleavage + multiple Cl-substitution | LC-MS/MS [2] |
The following diagram illustrates the computational and experimental workflow for studying TCC chlorination mechanisms:
The transformation products identified through combined DFT and experimental approaches have significant environmental implications. Several TCC chlorination products may retain biological activity or exhibit altered toxicity profiles compared to the parent compound. The C-N bond cleavage pathway is particularly significant as it generates chlorinated aniline derivatives, which are known to have toxicological concerns [2].
The presence of explicit water molecules in the reaction mechanism not only reduces energy barriers but also suggests that hydration conditions in natural and engineered aquatic systems significantly influence TCC transformation rates and pathways. This understanding helps predict TCC behavior in various water treatment scenarios and environmental compartments.
The combination of DFT calculations with experimental verification provides a powerful tool for predicting contaminant transformation in water treatment systems. This approach allows researchers to:
This methodology is particularly valuable for regulatory assessment of emerging contaminants, as it provides mechanistic insights needed for comprehensive risk evaluation of both parent compounds and their transformation products.
Several limitations and considerations should be acknowledged when applying these protocols:
Future methodological improvements should focus on automated reaction pathway exploration, machine learning approaches to accelerate calculations, and more accurate solvation models that better represent complex environmental conditions.
The integration of DFT calculations with targeted experimental verification provides a comprehensive approach to elucidate the chlorination mechanisms of this compound and similar emerging contaminants. This protocol details specific methodologies for computational chemistry and experimental validation that enable researchers to predict transformation pathways, identify products, and determine kinetic parameters essential for environmental fate assessment and water treatment optimization.
As regulatory scrutiny of antimicrobial compounds intensifies globally [4], these mechanistic insights become increasingly valuable for designing effective treatment strategies and assessing the potential environmental and health impacts of both parent compounds and their transformation products.
Triclocarban (TCC) is a broad-spectrum antimicrobial agent widely used in personal care and medical products for over 60 years [1]. As a typical emerging contaminant with environmental persistence, bioaccumulation potential, and endocrine-disrupting properties, TCC is frequently detected in various water bodies and wastewater treatment plants (WWTPs) [2] [3]. Its high hydrophobicity and chemical stability make its removal from water streams a significant challenge, necessitating the development and optimization of effective treatment technologies [2]. These application notes consolidate the most current research and methodologies for TCC removal, providing structured protocols and performance data to support researchers and water treatment professionals in selecting and implementing appropriate remediation strategies.
TCC removal in water treatment systems occurs primarily through three fundamental mechanisms: adsorption onto solid matrices, biological degradation by microbial communities, and chemical transformation via oxidation or reduction processes [4] [2]. The effectiveness of each mechanism depends on TCC's specific physicochemical properties, including its low water solubility, high lipophilicity (log Kow = 3.5-4.2), and environmental persistence (half-life of 70-340 days) [5] [2].
The following diagram illustrates the decision framework for selecting and sequencing TCC removal technologies based on water matrix characteristics and treatment objectives:
Table 1: Performance comparison of major TCC removal technologies
| Technology Category | Specific Process | Removal Efficiency Range | Optimal Conditions | Key Advantages | Major Limitations |
|---|---|---|---|---|---|
| Adsorption | Bio-nanocomposite hydrogel beads | ~90% (Capacity: 132 mg/g) [6] | Basic pH, 25°C [6] | High capacity, reusability | Bead integrity, competitive adsorption |
| Activated carbon | 70-90% [2] | Varies with carbon type | Established technology, broad contaminant removal | Regeneration required, cost | |
| Biological Treatment | Anaerobic digestion | 15-68% [5] | SRT >15 days, 35-37°C [5] | Sludge stabilization, biogas production | Moderate TCC removal, mesophilic sensitive |
| Constructed wetlands | 9-84% (VFCW, HCW most effective) [4] | Hybrid designs, aerobic/anaerobic zones [4] | Nature-based, multiple benefits | Land intensive, seasonal variation | |
| Microbial degradation (specific strains) | >90% (lab-scale) [7] | Aerobic/anaerobic conditions with adapted consortia [7] | Complete mineralization, eco-friendly | Slow kinetics, sensitive to conditions | |
| Chemical Oxidation | Chlorination | >90% (kinetics: 3.70 M⁻¹s⁻¹) [8] | pH ~7, HOCl dominant species [8] | Rapid reaction, existing infrastructure | Toxic byproducts (chloroanilines, C-DBPs) |
| Advanced oxidation | Varies by process [2] | Process-specific | No secondary waste, versatile | High energy, byproduct concerns |
Selection of appropriate TCC removal technologies depends on water matrix characteristics, TCC concentration, available infrastructure, and treatment objectives. For low TCC concentrations (<1 mg/L), adsorption technologies often provide cost-effective removal, whereas high-strength sources may require advanced oxidation or specialized biological treatment [6] [8]. Hybrid systems combining multiple technologies typically achieve the most robust and complete TCC removal, particularly for complex wastewater matrices [4].
The following workflow diagrams the complete experimental procedure for the adsorption protocol:
Accurate TCC monitoring across different treatment stages requires sensitive and selective analytical methods. The following table summarizes the preferred techniques for TCC quantification in various matrices:
Table 2: Analytical methods for TCC quantification in water and sludge matrices
| Analytical Technique | Sample Preparation | Detection Limits | Key Applications | Quality Control Measures |
|---|---|---|---|---|
| LC-MS/MS with ESI | Solid-phase extraction (C18), internal standard (TCC-d7) | 0.0002-1.0 μg/L [4] | Aqueous samples, effluent monitoring | Surrogate recovery (85-115%), matrix spikes |
| HPLC-UV/PDA | Liquid-liquid extraction (ethyl acetate) | 1-5 μg/L [2] | High concentration screening, method development | Calibration verification, duplicate analysis |
| GC-MS/MS | Derivatization (BSTFA), SPE cleanup | ~0.1 μg/L [2] | Complex matrices, co-analysis with other PPCPs | Blanks, continuing calibration verification |
| LLE/SPE-(U)HPLC-MS/MS | Sequential extraction, cartridge conditioning | 0.00005-0.8 μg/L [4] | Sludge, sediment, biosolids | Isotope dilution, method blanks |
Current research demonstrates that no single technology universally addresses all TCC removal scenarios, but rather a treatment train approach combining complementary processes offers the most robust solution. Adsorption technologies provide rapid, efficient removal for point-source applications, while advanced biological and chemical processes enable degradation and mineralization [6] [7] [8]. Future development should focus on hybrid systems that leverage the strengths of multiple technologies while addressing limitations such as energy consumption, byproduct formation, and operational complexity.
Research priorities include developing cost-effective advanced materials with enhanced TCC selectivity, optimizing microbial consortia for complete TCC mineralization, and establishing standardized monitoring protocols for TCC and its transformation products across treatment systems. Additionally, life-cycle assessments and techno-economic analyses will be crucial for guiding the implementation of these technologies at full scale, particularly in resource-limited settings.
This compound (TCC) is a high-production volume antimicrobial agent used in personal care products. It is persistent in the environment and has been identified as a potential endocrine disruptor. Human exposure is widespread, primarily through dermal contact with consumer products, necessitating robust biomonitoring protocols for exposure assessment [1] [2].
This is the core method for identifying and quantifying TCC and its metabolites [1].
A critical finding is the significant difference in TCC metabolism between rats and humans, which dictates the choice of biomarker [1].
| Analyte | Rat Model (After dosing) | Human Specimens (General population) |
|---|---|---|
| TCC (parent compound) | Very low levels in urine and serum [1] | Primary detected form; higher frequency and concentration [1] |
| 2'-OH-TCC & 3'-OH-TCC | Two major oxidative metabolites found [1] | Much lower relative to TCC; oxidation is a minor pathway [1] |
| Recommended Biomarker | Oxidative metabolites (2'-OH-TCC, 3'-OH-TCC) [1] | Total TCC (free + conjugated) [1] |
The following diagram illustrates the complete experimental workflow from sample collection to data analysis:
The metabolic pathway of TCC differs significantly between species, which is a critical consideration for biomonitoring:
This robust protocol allows for the accurate measurement of TCC exposure in human populations. The method's sensitivity and specificity make it suitable for large-scale biomonitoring studies, such as the CDC's National Health and Nutrition Examination Survey (NHANES), which tracks population-level exposure to environmental chemicals [3].
When interpreting data, note that urinary TCC levels represent integrated exposure from all sources and routes, primarily dermal absorption. These levels reflect the internal dose after metabolism and excretion, not direct exposure concentrations from products or the environment [4].
While a direct proteomic profile of TCC's effect on S. aureus was not found in the search results, studies on TCC and the related compound triclosan (TCR) reveal key mechanistic insights. TCR's primary target is the bacterial fatty acid synthesis pathway (FASII), specifically the enoyl-acyl carrier protein reductase (FabI) [1] [2]. Inhibition of FabI leads to an accumulation of intracellular fatty acids, which subsequently acts as a signal to activate the SaeRS two-component system [1]. SaeRS is a master regulator of virulence in S. aureus, and its activation leads to the increased transcription and expression of numerous virulence factors [1]. Although TCC has a different chemical structure, it is plausible that it may trigger similar regulatory responses. The table below summarizes the key experimental findings from the literature.
Table 1: Documented Effects of Triclocarban and Triclosan on *Staphylococcus aureus*
| Compound | Primary Target | Downstream Effect | Phenotypic Outcome | Reference |
|---|---|---|---|---|
| Triclosan (TCR) | FabI (FASII pathway) [1] [2] | Accumulation of intracellular fatty acids; activation of SaeRS two-component system [1] | Increased expression of virulence factors [1]; Enhanced binding to host proteins (collagen, fibronectin) and surfaces (plastic, glass) [2] | [1] [2] |
| This compound (TCC) | Not explicitly defined in results | Reduction of S. aureus on skin in patients with atopic dermatitis [3] | Clinical improvement in skin lesions [3] | [3] |
Given the gaps in the available literature, the following is a proposed workflow for a proteomic analysis of TCC's effects on S. aureus, based on standard practices in the field and the mechanistic clues provided by the search results.
Bacterial Strain and Culture Conditions:
This compound Treatment:
Sample Preparation for Proteomics:
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):
Bioinformatic and Biochemical Validation:
hla, coa).The proposed experiment is expected to generate a list of differentially expressed proteins. The table below provides a hypothetical summary of potential key findings based on the known biology of TCR and the SaeRS system.
Table 2: Potential Proteomic Findings from TCC-treated *S. aureus*
| Protein Category | Example Proteins | Expected Expression Change | Functional Implication |
|---|---|---|---|
| Fatty Acid Synthesis | FabI, FabD, FabF | Down | Primary stress response to TCC [1] |
| Virulence Factors | Alpha-hemolysin (Hla), Coagulase (Coa), Fibronectin-binding proteins (FnBPs) | Up | Activation of SaeRS regulon [1] |
| Immune Evasion | Chemotaxis inhibitory protein (CHIPS), Staphylococcal complement inhibitor (SCIN) | Up | Enhanced immune evasion potential [1] |
| Cell Wall & Adhesion | Clumping factors (ClfA, ClfB) | Variable | Potential adaptation for host colonization [2] |
The relationship between TCC exposure, metabolic disruption, and virulence regulation can be summarized in the following pathway diagram.
For researchers and drug development professionals, the investigation of TCC's effects on S. aureus presents both challenges and opportunities:
Triclocarban (TCC), chemically known as 3,4,4′-trichlorocarbanilide, has emerged as a significant environmental contaminant with potential health implications due to its widespread use as an antimicrobial agent in personal care products. With global consumption patterns indicating substantial environmental release, TCC has been detected across various environmental matrices including wastewater, sewage sludge, surface waters, soil, and sediment. Environmental persistence and bioaccumulation potential are key concerns, as TCC's chemical stability and lipophilicity (logKow>4) facilitate its distribution and migration within both aqueous and solid environments, with a propensity for adsorption to solid-phase media. Recent bibliometric analyses of research trends from 2002 to 2024 have identified China as the dominant contributor to TCC research, with significant contributions from Brazil and India as developing nations, reflecting the global scope of this research area [1].
The potential health impacts of TCC have gained increasing scientific attention, with studies detecting TCC in human urine, serum, and breast milk, highlighting systemic exposure in human populations. TCC is recognized not only for its antimicrobial properties but also for its ability to disrupt endocrine functions and promote the proliferation and spread of antibiotic resistance genes through enhanced horizontal gene transfer. Alarmingly, TCC can interact with strong oxidizing agents or transform into more toxic substances, such as methyl triclosan, chlorodioxins, chlorophenols, and chloroform, under photocatalytic conditions, expanding its toxicological profile [1]. Recent investigations have focused on TCC-induced liver injury, identifying multiple potential targets and molecular pathways through network toxicology approaches, with in vivo validation studies confirming hepatotoxic effects at high exposure levels [2].
Structure-Based Virtual Screening (SBVS) represents a fundamental approach in modern computational toxicology and drug discovery, employing the three-dimensional structural information of target proteins to identify potential binding molecules. The methodology typically begins with the preparation of chemical libraries, such as the curated PubChem database containing approximately 44 million molecules, which are screened through molecular docking against target protein structures. Molecular docking serves as the prototypic SBVS method due to its computational efficiency and ability to predict binding conformations and affinities, with public docking engines like AutoDock Vina (ADV) being widely adopted for their reliability and speed [3]. ADV performs conformational searching and ranks results based on binding affinity scores (in kcal/mol), with more negative values indicating stronger predicted binding.
Negative Image-Based (NIB) screening provides a complementary approach that utilizes the shape and electrostatic complementarity between target binding cavities and potential ligands. This method creates a negative image of the target's binding site, accounting for geometry and electrostatic properties, which serves as a template for similarity screening using tools like ShaEP. The ShaEP score, ranging from 0 to 1, quantifies similarity from dissimilar to exactly similar molecular structures, with threshold values typically derived from known ligands or co-crystallized compounds [3]. Machine Learning (ML) integration has further enhanced virtual screening capabilities, allowing for the segregation of active and inactive compounds through multiple ML models based on molecular descriptors and binding features, significantly improving the efficiency of hit identification in large chemical databases [3].
Binding validation methodologies are essential for confirming the reliability of computational predictions in TCC-protein interaction studies. Molecular dynamics (MD) simulations provide insights into the dynamic behavior of protein-ligand complexes under physiological conditions, typically conducted over simulation timescales of 50-100 nanoseconds or longer. Several parameters derived from MD simulation trajectories, including root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA), help explain the stability of protein-ligand complexes in dynamic states [3].
Binding free energy calculations using Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods offer more accurate quantification of interaction energies than docking scores alone. This approach calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models, providing superior predictive capability for binding affinities. For TCC-specific studies, network toxicology approaches have been employed to identify potential targets and core genes associated with TCC-induced toxicity, followed by experimental validation using in vivo models that assess hepatotoxicity markers including serum ALT and AST levels, antioxidant enzyme activities, and histopathological examination of tissues [2].
Table 1: Key Parameters for Molecular Docking of TCC with Protein Targets
| Parameter | Setting | Rationale |
|---|---|---|
| Search Algorithm | Lamarckian Genetic Algorithm | Efficient conformational search with local optimization |
| Number of Runs | 50-100 | Statistical reliability of results |
| Population Size | 150-300 | Adequate sampling of conformational space |
| Energy Evaluations | 2.5×10⁶ | Sufficient sampling for convergence |
| Grid Point Spacing | 0.375 Å | Balance between resolution and computational cost |
Table 2: Experimental Validation Parameters for TCC-Protein Interactions
| Validation Method | Key Parameters Assessed | Acceptance Criteria |
|---|---|---|
| Self-Docking | RMSD of co-crystal ligand | ≤2.0 Å |
| Molecular Dynamics | Complex stability (RMSD), Residual fluctuations (RMSF) | Protein Cα RMSD <3.0 Å, Stable binding pose maintenance |
| MM-GBSA | Binding free energy (ΔG) | Negative values indicating favorable binding |
| Network Toxicology | Identification of core targets and pathways | Consensus across multiple database sources |
Cytochrome P450 family 3A5 (CYP3A5) has been identified as a crucial metabolic enzyme with significant interactions with TCC, particularly in the context of cardiovascular diseases. CYP3A5 is abundantly expressed in adults and demonstrates metabolic activity toward numerous drugs, including tacrolimus, vincristine, and maraviroc. Notably, CYP3A5 clears tacrolimus, an approved drug used for heart and liver transplants, faster than CYP3A4, highlighting its clinical significance. Molecular docking studies have revealed that TCC exhibits significant binding affinities toward CYP3A5, with binding energy scores reaching as low as -15.23 kcal/mol, indicating strong potential for functional interference with this important metabolic enzyme [3]. The molecular interactions between TCC and CYP3A5 involve key amino acid residues in the active site, with dynamic behavior analysis through molecular dynamics simulations demonstrating stable protein-ligand complexes and consistent binding free energy calculations through MM-GBSA methods [3].
The broader cytochrome P450 family 1 (CYP1), including CYP1A1, CYP1A2, and CYP1B1 isoforms, represents additional significant targets for TCC interactions. These enzymes play distinctive roles in the metabolism of drugs and chemical procarcinogens, with CYP1s participating in the oxidative metabolism of endogenous substances, such as bile acids and steroid hormones, as well as exogenous compounds including pharmaceuticals and environmental pollutants. CYP1 enzymes metabolize potential carcinogens such as aryl hydrocarbons, aromatic amines, heterocyclic aromatic amines, and heterocyclic amines, with research indicating that they catalyze the metabolism of approximately 66% of potential carcinogens [4]. The structural specificity of CYP1 enzymes, characterized by relatively small binding cavities, makes them valuable for comparative studies of ligand-enzyme interactions, with computational approaches providing insights into mechanisms of enzyme action and prediction of metabolic sites for compounds like TCC.
Endocrine disruption represents a primary toxicological mechanism of TCC, with demonstrated interactions with estrogen (ER) and androgen (AR) receptors. In vitro bioassays have revealed that TCC and its analogs enhance estradiol-dependent or testosterone-dependent activation of ER- and AR-responsive gene expression by up to 2.5-fold, while exhibiting little or no agonistic activity alone. This enhancement of hormone-dependent induction of gene expression suggests a novel mechanism of action for endocrine-disrupting compounds, distinct from traditional agonistic or antagonistic activities [6]. The receptor sensitization effect occurs at concentrations of 1-10 μM TCC, potentially relevant given the detection of TCC in human biological samples and its bioaccumulation potential in lipid-rich tissues.
Calcium signaling disruption through interaction with ryanodine receptors (RyR1) represents another significant mechanism of TCC action. Studies have demonstrated that TCC significantly enhances the binding of [³H]ryanodine to RyR1 and causes elevation of resting cytosolic [Ca²⁺] in primary skeletal myotubes at concentrations of 0.1-10 μM [6]. Ryanodine receptors function as high-conductance Ca²⁺ channels broadly expressed in animal cells, including muscle, neurons, and immune cells. Disruption of Ca²⁺ homeostasis in affected regions by compounds altering RyR function may contribute to alteration of neurodevelopment and neuroplasticity, expanding the potential neurotoxic implications of TCC exposure.
Liver injury mechanisms induced by TCC have been systematically investigated through network toxicology, molecular docking, and in vivo experiments. Network toxicology approaches have identified 269 potential targets and nine core genes associated with TCC-induced liver damage, with molecular docking studies indicating significant binding affinities between TCC and the core proteins, suggesting potential functional interference [2]. In vivo experiments with weaned piglets have demonstrated significant liver toxicity at high TCC doses, characterized by decreased liver index, elevated serum ALT and AST levels, and histopathological damage. Oxidative stress pathways feature prominently in TCC hepatotoxicity, with high-dose TCC exposure inhibiting antioxidant enzyme activities (GSH-PX and CAT), reducing total antioxidant capacity (T-AOC) and total superoxide dismutase (T-SOD), while increasing malondialdehyde (MDA) levels, indicating lipid peroxidation [2].
Gene expression alterations confirmed through RT-qPCR analysis have demonstrated that mRNA levels of key target genes—including AKT1, HIF1A, EGFR, ALB, MMP9, BCL2L1, ANXA5, and PTGS2—were significantly up-regulated in the liver following TCC exposure, while no significant change was observed for the core gene ESR1. These expression patterns indicate the activation of oxidative stress and inflammatory pathways in TCC-induced hepatotoxicity [2]. The convergence of computational predictions and experimental validations provides compelling evidence for the multifaceted hepatotoxic mechanisms of TCC, highlighting the need for comprehensive health risk assessments across different exposure scenarios and species.
The experimental workflow for molecular docking studies of TCC with protein targets can be effectively visualized using Graphviz, a powerful graph visualization tool. The following DOT language script represents the comprehensive workflow from initial structure preparation through validation:
Diagram 1: Experimental workflow for molecular docking studies of TCC with protein targets, showing the sequential steps from structure preparation through validation phases.
The toxicological pathways affected by TCC can be visualized to understand the complex interplay between molecular interactions and physiological outcomes:
Diagram 2: Toxicological pathways of TCC, illustrating molecular interactions, cellular responses, and organ-level effects based on experimental findings.
Molecular docking studies have proven invaluable in elucidating the interaction profiles between TCC and various protein targets, providing atomic-level insights into potential mechanisms of toxicity. The integration of computational approaches with experimental validation has identified key molecular targets including cytochrome P450 enzymes, nuclear receptors, and calcium signaling proteins, highlighting the multifaceted toxicological potential of TCC. The protocol standardization presented in this application note provides researchers with comprehensive methodologies for investigating TCC-protein interactions, from initial virtual screening through experimental validation, facilitating more consistent and comparable results across studies.
Emerging research trends indicate growing interest in the interaction of TCC with other environmental pollutants and its potential role in promoting antibiotic resistance through enhanced horizontal gene transfer. Future research directions should focus on investigating the co-toxicity of TCC in mixture scenarios, developing advanced degradation technologies, and exploring computational approaches for predicting transformation products and their toxicological profiles [1]. The regulatory implications of these findings underscore the need for environmental policies that address the persistence and bioaccumulation potential of TCC, urging the development of more effective degradation technologies and strategies to mitigate environmental and health impacts. As computational power and methodologies continue to advance, the integration of machine learning and artificial intelligence with traditional molecular docking approaches promises to further enhance our predictive capabilities for TCC-protein interactions and their toxicological consequences.
The table below summarizes quantitative data on TCC's activity and resistance to serve as a benchmark for your experiments.
| Parameter | Value or Range | Relevant Bacterial Strains/Context | Notes |
|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 0.5 to 8 mg/L [1] | Various strains of Staphylococcus, Streptococcus, and Enterococcus [1] | Confirms TCC is predominantly effective against Gram-positive bacteria. |
| MIC (Tested Strains) | 512 to 800 mg/mL [2] | Environmental isolates from greywater (for comparison, TCS MIC was 64-256 mg/mL) [2] | Highlights the high resistance levels that can be selected for in exposed microbial communities. |
| Primary Bacterial Target | Gram-positive bacteria [1] | Specifically noted for Staphylococcus aureus [1] | Mechanism is linked to destabilization of the bacterial cell wall [1]. |
| Impact on Antibiotic Resistance Genes | Increases expression of the tetQ gene [1] | Wastewater microcosms; tetQ encodes for ribosomal protection proteins [1] | Effect is more significant when TCC is combined with other antimicrobials like tetracycline or triclosan [1]. |
Here are detailed methodologies for critical experiments in TCC resistance research.
This is a fundamental protocol for assessing the resistance level of bacterial isolates to TCC.
This protocol examines how TCC exposure can influence resistance to therapeutic antibiotics.
The following diagrams, created using DOT language, visualize the core concepts of TCC resistance and research methodologies.
This diagram illustrates the primary mechanisms bacteria use to resist TCC.
This flowchart outlines a comprehensive experimental strategy to study TCC-driven resistance.
Issue: Inconsistent MIC results.
Issue: No change in antibiotic resistance observed after TCC exposure.
Issue: High background resistance in control samples.
This guide addresses common challenges and solutions for the sensitive detection of TCC in various matrices.
| Challenge | Possible Cause | Suggested Solution |
|---|---|---|
| High background noise in MS | Co-eluting matrix components; inefficient ionization | Use online SPE-UHPLC-MS/MS for automated, high-efficiency clean-up; Employ isotope dilution with (^{13}\text{C}_6)-TCC or TCC-d7 for compensation [1] [2]. |
| Low & variable recovery | Analyte loss during manual transfer steps; inefficient extraction from complex matrices | Automate sample preparation (online SPE) to minimize loss; For biosolids/soil, use ultrasonic-assisted extraction (UAE) [3]. |
| Poor chromatographic separation | Suboptimal column or mobile phase | Use a C18 or C8 UHPLC column; Add a mobile phase additive (e.g., 10 mM acetic acid) to improve peak shape and boost ESI-MS signal via adduct formation [2] [4]. |
| Incomplete hydrolysis of conjugates (urine/serum) | Insufficient enzyme dosage or incubation time | Hydrolyze conjugates with 500 U/mL β-glucuronidase and 80 U/mL sulfatase at 37°C for 4 hours [1]. |
Q1: What is a realistic detection limit I can aim for with TCC in biological samples? A well-optimized SPE-UHPLC/ESI-MS/MS method can achieve low limits of detection (LOD). One study reported LODs in the range of 0.001 to 0.3 ng/mL for TCC and its metabolites in both urine and serum, with excellent recoveries (76.7%-120.7%) [1].
Q2: For environmental water samples, what sample preparation technique is best? Solid-phase extraction (SPE) is the most common and effective technique for concentrating TCC from aqueous samples, allowing for the determination of TCC at concentrations as low as 3 ng/L (ppt) [4]. Online SPE systems can further enhance sensitivity and reduce manual errors [3].
Q3: My analysis involves complex solid matrices like biosolids or soil. Any special considerations? Yes. For solid samples, a liquid extraction step is necessary prior to clean-up and analysis. Ultrasonic-assisted extraction (UAE) has been successfully applied. Be aware that TCC concentrations in biosolids can be very high (up to 10,237 μg/kg), so significant dilution may be required for analysis [3] [5].
This protocol, adapted from a published methodology, is designed for high-sensitivity detection of TCC and its metabolites [1].
1. Sample Hydrolysis
2. Solid-Phase Extraction (SPE)
3. UHPLC-MS/MS Analysis
The following workflow diagram illustrates the complete analytical process:
The table below summarizes three common extraction techniques for TCC from solid matrices, based on recent scientific literature. Ultrasound-Assisted Extraction (UAE) is often preferred for its balance of performance, cost, and applicability to a wide range of compounds [1].
| Extraction Technique | Key Principle | Best For | Reported Performance (Recovery, LOD/LOQ) | Advantages & Limitations |
|---|
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic energy to agitate samples in solvent, enhancing mass transfer and desorption of analytes [2]. | A wide range of solid matrices (biosolids, sludge) [2] [1]. | Validated for 31 antimicrobials; methods feature high precision with RSDs <3% for most compounds [2]. | Advantages: Simple, does not require expensive equipment, high efficiency [1]. Limitations: May require a clean-up step [1]. | | Pressurized Liquid Extraction (PLE) | Uses high pressure and temperature to keep the extraction solvent in a liquid state above its boiling point, improving extraction efficiency [3]. | Automated, high-throughput analysis of complex matrices [3]. | A widely used technique for sediments and sludge [3]. | Advantages: Fast, automated, uses less solvent than traditional methods [3]. Limitations: High equipment cost [3]. | | QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe": involves solvent extraction followed by a dispersive solid-phase clean-up [1]. | Multi-residue analysis of various emerging pollutants [1]. | An emerging, promising technique for sewage sludge [1]. | Advantages: Simple, fast, minimal solvent use [1]. Limitations: Relatively new for sludge, may need further validation [1]. |
This protocol is adapted from a study that successfully quantified TCC and other antimicrobials in Canadian biosolids [2].
Here are answers to common problems researchers face during TCC extraction.
FAQ 1: My recovery rates for TCC are low. What could be the cause? Low recovery is often linked to inefficient desorption from the matrix or incomplete extraction.
FAQ 2: I am getting high matrix interference in my chromatograms. How can I reduce it? Solid matrices like sludge are complex and contain co-extracted compounds that can interfere with analysis.
FAQ 3: My method lacks sensitivity for trace-level TCC detection. How can I improve it?
A study utilizing UAE coupled with UHPLC-MS/MS provides a benchmark for method validation [2]:
Q1: What are the typical concentrations of TCC found in wastewater and biosolids?
A1: TCC is frequently detected in wastewater and biosolids due to its incomplete removal. Concentrations can vary significantly, but recent data provides the following ranges:
| Matrix | Triclocarban (TCC) Concentration | Triclosan (TCS) Concentration | Location | Citation | | :--- | :--- | :--- | :--- | :--- | | Biosolids | 338 - 1,290 μg/kg | 1,945 - 10,237 μg/kg | Canada | [1] | | Wastewater (Influent/Effluent) | 24 - 44 ng/L | 4 - 35 ng/L | Canada | [1] | | Wastewater | 0.06 - 0.76 mg/L (60 - 760 μg/L) | Not specified | Central China | [2] |
Q2: How does TCC affect critical nitrogen removal processes like anammox?
Diagram: Mechanism of TCC Impact on Anammox Process
Q3: What are the main degradation pathways for TCC in biological systems?
Q4: What advanced technologies can enhance TCC removal from agricultural runoff?
This protocol is adapted from studies on treating TCC in agricultural runoff [4].
1. Materials and Reagents
2. Experimental Workflow The following diagram outlines the core steps for preparing and testing the biochar-microbe system:
Diagram: Biochar-Microbe System Setup Workflow
3. Key Parameters to Monitor
Troubleshooting Tip: If TCC removal efficiency is low, check the bioavailability of TCC and the health of the microbial community. Re-acclimating microorganisms to higher TCC concentrations or increasing the biochar surface area may be necessary.
For quick screening of TCC in environmental samples, a Multiplex Immunochromatographic Assay (MICA) can be used [5].
1. Method Overview This method uses highly specific monoclonal antibodies (mAbs) to simultaneously detect TCC, triclosan (TCS), and chlorophene (CP) on a single test strip within minutes [5].
2. Performance Specifications
| Matrix | Visual Limit of Detection (vLOD) for TCC | Cut-off Value for TCC |
|---|---|---|
| Lake Water | 2 μg/kg | 30 μg/kg |
| Wastewater | 2 μg/kg | 30 μg/kg |
| Sludge | 2 μg/kg | 30 μg/kg |
Source: [5]
3. Advantages over Traditional Methods
Here are answers to some common questions researchers encounter.
What are the key transformation products of Triclocarban I need to account for in my analysis? TCC undergoes several transformation pathways, leading to a range of products you must monitor. The primary ones include reductive dechlorination products and hydrolytic cleavage products [1] [2]. Some are also human metabolites [2].
Why is my chromatographic separation of TCC and its products poor? TCC and its major transformation products are structurally similar, often leading to co-elution. This is particularly challenging for the dechlorination series (TCC, DCC, MCC, NCC) which differ only in the number of chlorine atoms. You will need to optimize your chromatographic method carefully to resolve these compounds [2].
My recovery rates for TCC are low and inconsistent. What could be the cause? TCC is highly hydrophobic and readily adsorbs to surfaces, including glassware, tubing, and, most significantly, sample matrices like sludge, soil, or biological tissues [3]. This can lead to significant analyte loss. Furthermore, in complex environmental samples, matrix effects can suppress or enhance the analytical signal, making quantification inaccurate [4] [5].
How can I confirm if biodegradation is occurring in my experimental system? A key indicator of active biodegradation, specifically reductive dechlorination, is a change in the mass ratios of TCC to its transformation products over time. For instance, tracking the DCC-to-TCC or MCC-to-TCC mass ratios can serve as an indicator of transformation activity [2]. An increasing ratio suggests ongoing dechlorination.
Challenge: Failure to identify and monitor the correct suite of TCC transformation products, leading to an incomplete understanding of its environmental fate.
Solution: Create a comprehensive target list that includes the major products from different pathways. The table below summarizes the primary TCC transformation products you should include in your analytical methods.
| Product Name/Acronym | Chemical Designation | Formation Pathway | Key Characteristics [6] [2] [4] |
|---|---|---|---|
| DCC | 4,4'-Dichlorocarbanilide | Reductive Dechlorination | First dechlorination product, more mobile than TCC |
| MCC | 1-(3-Chlorophenyl)-3-phenylurea | Reductive Dechlorination | Second dechlorination product (dichlorinated) |
| NCC | Carbanilide | Reductive Dechlorination | Fully dechlorinated final product of this pathway |
| 3,4-DCA | 3,4-Dichloroaniline | Hydrolytic Cleavage | Toxic intermediate, often a rate-limiting step |
| 4-CA | 4-Chloroaniline | Hydrolytic Cleavage | Toxic intermediate, requires specific degraders |
| 2'-OH-TCC | 2'-Hydroxy-TCC | Human Metabolism (Phase I) | Human metabolite, indicates human source input [2] |
Methodology:
Challenge: Low and variable recovery of TCC and its products due to adsorption and matrix effects, resulting in inaccurate data.
Solution: Implement strategies to minimize adsorption and correct for matrix interference.
Methodology:
Challenge: Differentiating between true microbial biodegradation and abiotic processes (e.g., adsorption, chemical degradation).
Solution: Employ controlled experimental protocols to confirm biological activity.
Methodology:
The following diagram outlines a general workflow for analyzing TCC and its transformation products in complex matrices like sludge or soil, integrating the solutions above.
FAQ 1: What are the most common sources of interference when analyzing TCC? The primary challenge is matrix effects, where co-extracted compounds from the sample can suppress or enhance the analyte signal, leading to inaccurate quantification. This is especially pronounced in complex matrices like wastewater, sludge, and biosolids [1] [2]. Other typical interferences include:
FAQ 2: How can I improve the sensitivity and selectivity of my TCC method? Boosting sensitivity and selectivity often involves optimizing both the sample preparation and the instrumental conditions.
FAQ 3: My method lacks precision. How can I improve quantification accuracy? The most effective way to ensure accurate quantification is through the use of isotope-labeled internal standards. Using stable isotopes of TCC (and TCS, if analyzed together) corrects for losses during sample preparation and compensates for matrix effects during ionization in the mass spectrometer [3] [2].
Matrix effects are a major hurdle. The following workflow is adapted from established methods for analyzing TCC in challenging matrices like sludge and biosolids [3] [2].
Detailed Protocol:
For detecting TCC at very low concentrations (ng/L level) in aqueous samples, a highly sensitive method is required [3].
Detailed Protocol (Liquid Chromatography Electrospray Ionization Mass Spectrometry):
The table below summarizes key performance metrics from various studies to help you benchmark your methods.
Table 1: Analytical Method Performance for this compound in Different Matrices
| Matrix | Analytical Technique | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Finding / Concentration Range | Source |
|---|
| Aquatic Samples | LC/ESI/MS | Solid-Phase Extraction (SPE) | 3 - 50 ng/L (matrix-dependent) | Not Specified | River water: up to 5600 ng/L; Wastewater: up to 6750 ng/L | [3] | | Municipal Biosolids | LC-ESI-MS/MS | PLE + SPE Clean-up (Oasis HLB) | 0.2 ng/g (dry weight) | Not Specified | Concentration in biosolids: 2.17 - 5.97 µg/g (dry weight) | [2] | | Biosolids | Online SPE UHPLC-MS/MS | Ultrasonic-Assisted Extraction (UAE) | Not Specified | Not Specified | Concentration range: 338 - 1290 µg/kg | [1] | | Human Urine | DLLME GC-MS | Dispersive Liquid-Liquid Microextraction | 1.8 µg/L | 6.0 µg/L | Average concentration: 1.91 ± 0.88 µg/L | [5] |
When developing or comparing methods, using a structured framework can help ensure they are not only sensitive but also robust and reliable. The concept of White Analytical Chemistry (WAC) integrates three dimensions: Red (analytical performance), Green (environmental impact), and Blue (practicality) [6].
For the "Red" (performance) dimension, the Red Analytical Performance Index (RAPI) is a new tool that standardizes assessment. It generates a score from 0 to 100 by evaluating ten critical parameters [6]:
Applying RAPI to your TCC method ensures a comprehensive validation and allows for objective comparison with literature methods.
This section provides specific strains and detailed methodologies for implementing TCC bioremediation.
FAQ: Which microorganisms are known to degrade TCC? Several bacterial strains have been identified for TCC degradation. A key genus is Ochrobactrum.
tccA (1425 bp), which is responsible for cleaving the amide bonds in TCC [1].Experimental Protocol: Aerobic Degradation by Ochrobactrum sp. TCC-1 Here is a methodology for cultivating and using this strain for TCC degradation [1].
1. Culture Conditions:
2. Degradation Setup:
The following diagram illustrates the core degradation pathway facilitated by the tccA gene in this strain.
FAQ: Can TCC be degraded in anaerobic systems, like sludge digesters? Yes, advanced anaerobic digestion is an effective method for TCC removal in municipal sludge [2].
tccA gene also plays a critical role in anaerobic hydrolysis and has a high copy number in active anaerobic sludge communities [2].Experimental Protocol: Investigating Anaerobic Degradation using DNA-SIP DNA-Stable Isotope Probing (DNA-SIP) is a powerful technique to identify microorganisms actively metabolizing TCC in a complex community, such as during sludge anaerobic digestion [2].
1. Setup and Incubation:
13C-labeled TCC to the system. Microbes that incorporate the 13C carbon from TCC into their DNA can be identified.2. Analysis:
13C-labeled "heavy" DNA (from TCC degraders) from the 12C "light" DNA.tccA gene in the heavy DNA fraction to confirm its involvement [2].The workflow for this advanced molecular method is outlined below.
Here are solutions to some common problems you might encounter when working with TCC degradation.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Slow or No Degradation | Non-optimal physical conditions | Verify and adjust temperature (20-40°C) and pH (5.2-9.0) to the optimal range for your strain [1]. |
| Lack of essential nutrients or electron donors | In anaerobic systems, ensure an adequate carbon source (e.g., 15mM acetate) as an electron donor [1]. For aerobic systems, ensure basal salts are complete. | |
| Failed Anaerobic Digestion | Inhibition of key microbial consortia | Profile the microbial community. Enrich for known degraders like Pseudomonadota and Bacteroidota [2]. |
| Accumulation of Toxic Intermediates | Incomplete degradation pathway | Monitor for intermediates like DCC and chlorinated anilines. Ensure conditions favor complete dechlorination [2]. |
| Poor Bacterial Adaptation | High initial TCC concentration | Start with lower TCC concentrations (e.g., 5-10 mg/L) to allow for microbial adaptation before scaling up [1]. |
For easy comparison, key quantitative data from the research is summarized in the table below.
| Parameter | Aerobic Degradation (Ochrobactrum sp.) | Anaerobic Digestion (Sludge) |
|---|---|---|
| Efficiency | 100% of 10 mg/L in 72 h [1] | 95.2% aqueous phase removal [2] |
| Optimal Temperature | 20 - 40 °C [1] | Not specified in results |
| Optimal pH | 5.2 - 9.0 [1] | Not specified in results |
| Key Functional Gene | tccA (1425 bp) [1] |
tccA [2] |
| Major Products | 4-chloroaniline, 3,4-dichloroaniline [1] | DCC, NCC, 4-chloroaniline, aniline, 4,5-dichloro-2-(methylamino) phenol [2] |
Current research trends indicate that future work will focus on the interaction of TCC with other pollutants and the improvement of removal technologies [3]. Exploring the co-toxicity of TCC and its transformation products, as well as developing advanced catalytic or adsorption materials, are promising avenues [3].
The table below summarizes the core characteristics and antibacterial activities of TCC and TCS.
| Feature | Triclocarban (TCC) | Triclosan (TCS) |
|---|---|---|
| Chemical Class | Diphenyl urea [1] | Chlorinated diphenyl ether [2] [3] |
| Primary Antibacterial Mechanism | Not fully elucidated; likely involves membrane disruption [1] | Inhibition of bacterial fatty acid synthesis via enoyl-acyl carrier protein reductase (FabI) inhibition [4] [3] |
| Spectrum of Activity | Predominantly effective against gram-positive bacteria [2] | Broad-spectrum against gram-positive and gram-negative bacteria [2] [3] |
| Typical Use Concentrations | Up to 1.5% in consumer products [1] | ~0.3% in products like toothpaste [3] |
| Efficacy Example (in vitro) | Information missing | Bacteriostatic at low concentrations; bactericidal at high concentrations via membrane destabilization [3] |
Standardized tests are essential for evaluating antimicrobial efficacy. The following common methodologies, applicable for testing compounds like TCC and TCS, are used in academia and industry [5].
The workflow below illustrates how these methods can be applied to evaluate an antimicrobial compound.
General Workflow for In Vitro Antibacterial Efficacy Testing
Beyond their antibacterial use, both compounds exhibit significant "off-target" biological activities, which is a major area of research and regulatory concern.
The diagram below summarizes the key molecular pathways and targets through which TCC and TCS exert their biological effects.
Key Biological Targets and Pathways of TCC and TCS
The following table summarizes the core quantitative data and experimental findings from key studies for a direct comparison of the three antibacterial compounds.
| Feature | Triclocarban (TCC) | Triclosan (TCS) | PK150 |
|---|---|---|---|
| Chemical Class | Diarylurea / bis-arylurea [1] | Diaryl ether [1] | N,N'-diaryl urea [2] [3] |
| Primary Antibacterial Target | Demethylmenaquinone methyltransferase (MenG) [2] [3] | Enoyl-acyl-carrier-protein reductase (FabI) [3] | 1. MenG [2] [3] 2. Signal peptidase Ib (SpsB) - overactivation [3] | | Spectrum of Activity (MIC₉₀ vs. MDR strains) | Staphylococci: >25 µM (inactive vs. 17%) Enterococci: >25 µM (inactive vs. 89%) [3] | Not fully detailed in results, but known to be broad-spectrum [1] | Staphylococci: 0.78 µM Enterococci: 3.13 µM (active against all tested strains) [3] | | Effect on Membrane Integrity | Minimal effect on membrane permeability at MIC [3] | No effect on membrane permeability at MIC [3] | Induces moderate, concentration-dependent membrane permeabilization (likely via cell lysis) [3] | | Endocrine Disruption Profile | AR agonist; ERα agonist; GR antagonist; TR antagonist (in vitro) [4] | AR antagonist; ERα antagonist; GR antagonist; TR antagonist (in vitro) [4] | No endocrine data found in search results | | Key Regulatory Status | Banned from OTC soaps by U.S. FDA (2016/2017) [1] [5] | Banned from OTC soaps by U.S. FDA (2016/2017) [5] | Investigational compound (pre-clinical) [2] |
The data in the table above is derived from specific experimental methodologies. Here is a deeper dive into the key experiments and their protocols.
The following diagram synthesizes the primary antibacterial mechanisms of action for TCC, TCS, and PK150 within a bacterial cell, based on the experimental data.
This diagram illustrates the distinct and shared pathways:
| Protein Target | PDB ID | Reported Binding Affinity (kcal/mol) | Validation Method | Key Interacting Residues (if available) |
|---|---|---|---|---|
| PPARγ | 5Y2O | -8.9 [1] | Molecular Docking & MD Simulations | Information not specified in sources |
| PPARα | 5HY4 | -8.6 [1] | Molecular Docking & MD Simulations | Information not specified in sources |
| CASP3 | 1CP3 | -7.7 [2] | Molecular Docking | Information not specified in sources |
| EGFR | 1M17 | -7.6 [2] | Molecular Docking | Information not specified in sources |
| TNF | 5M21 | -7.5 [2] | Molecular Docking | Information not specified in sources |
| AKT1 | 1H10 | -7.3 [2] | Molecular Docking | Information not specified in sources |
A robust validation strategy combines computational predictions with experimental confirmation. The following workflow outlines the key stages of this integrated approach.
Network Toxicology for Target Prediction: This initial step systemically identifies potential protein targets. The process involves:
Molecular Docking for Binding Affinity: This computational technique predicts how TCC binds to a protein. A standard protocol includes:
Molecular Dynamics (MD) for Complex Stability: MD simulations assess the stability of the TCC-protein complex over time, providing validation beyond static docking.
In Vivo Experimental Validation: This critical step provides biological confirmation of the computational predictions.
The integrated approach has revealed that TCC can disrupt key biological pathways by binding to specific proteins like PPARs. The diagram below illustrates how TCC exposure leads to observed lipid metabolism disorders in the liver.
The table below summarizes the strengths of the validation framework and potential areas for future development.
| Aspect | Current Status & Strengths | Future Research Directions |
|---|---|---|
| Methodology | Integrated in silico and in vivo approach provides high-confidence validation [2] [1]. | Apply framework to other toxicity endpoints (e.g., neurotoxicity). |
| Targets | Key targets like PPARγ and CASP3 identified for hepatotoxicity [2] [1]. | Explore tissue-specific and species-specific target profiles. |
| Data | Binding affinities for several core targets are available [2] [1]. | Publicly available, standardized datasets for environmental pollutants. |
The table below summarizes the primary mechanisms by which triclosan (TCS) and triclocarban (TCC) can contribute to the development and spread of antibiotic resistance.
| Antimicrobial | Primary Mechanism of Action | Mechanisms Linked to Antibiotic Resistance | Key Experimental Findings |
|---|
| This compound (TCC) | Disrupts bacterial cell membranes [1]. | • Co-resistance: TCC resistance genes are located near antibiotic resistance genes on the same genetic element (e.g., plasmids) [2]. • Impact on Microbial Communities: Long-term exposure in wastewater systems enriches for multidrug-resistant bacteria and increases the abundance of Antibiotic Resistance Genes (ARGs) [3]. | In a wastewater treatment model, acute and chronic TCC contamination increased the abundance and diversity of ARGs. The overall abundance of ARGs was positively correlated with TCC concentration [3]. | | Triclosan (TCS) | Inhibits the bacterial fatty acid synthesis enzyme FabI [4] [5]. | • Cross-resistance: Overexpression of efflux pumps that expel TCS also expel antibiotics (e.g., chloramphenicol, tetracycline) [1] [5]. • Target Gene Mutation: Mutations in the fabI gene can lead to TCS resistance [4] [5]. • Co-regulatory Resistance: Exposure to TCS can upregulate the expression of β-lactamases and multidrug efflux pumps [1]. | E. coli exposed to TCS in vitro for 12 days rapidly developed resistance and showed multidrug resistance. Resistant strains exhibited increased efflux pump activity and gene expression [5]. In Salmonella enterica, TCS exposure reduced susceptibility to chloramphenicol, tetracycline, and ampicillin [1]. |
This diagram illustrates the logical relationships and key concepts behind the co-selection mechanisms:
TCC's role in promoting antibiotic resistance is particularly significant in environmental settings like wastewater treatment plants (WWTPs), which act as breeding grounds for resistance. The following workflow outlines the experimental approach used in key studies to investigate this phenomenon:
The following are detailed methodologies from the cited research, which you can use as a reference for designing your own experiments.
Protocol 1: Investigating TCC's Impact in Complex Microbial Systems (Wastewater) [3]
Protocol 2: In vitro Exposure and Resistance Development in Bacteria [5]
The following table compiles biomonitoring data for TCC and TCS from general populations in different regions.
| Population / Region | Sample Type | Compound | Concentration (Detection Frequency) | Notes | Source |
|---|---|---|---|---|---|
| Australian General Population | Urine (pooled samples) | Triclosan (TCS) | Geometric Mean: 87.7 ng/mL | Total (free + conjugated) species; concentration "more than one order of magnitude higher than in many other populations". | [1] |
| Children & Adolescents, Kerman, Iran | Urine (individual samples) | Triclosan (TCS) | Average: 4.62 ± 2.08 µg/L (100% detection) | All 79 participants (6-18 years) had detectable levels. | [2] |
| Methyl-Triclosan | Average: 1.91 ± 0.88 µg/L (100% detection) | Primary metabolite of TCS. | [2] | ||
| U.S. Population (Representative Sample) | Urine | Triclosan (TCS) | 75% of 2,517 participants tested positive (2.4–3790 µg/L). | Baseline detection level was 2.3 µg/L. | [3] |
| Central North Carolina, USA | Silicone Wristbands | Triclosan (TCS) & Parabens | Frequently detected. | Wristbands correlated with internal dose and showed higher detection rates for some compounds. | [4] |
Biomonitoring studies rely on sophisticated analytical techniques to detect trace levels of TCC and TCS and their metabolites in biological samples.
This is the most established method for assessing internal dose, as the body rapidly metabolizes and excretes these compounds in urine [2].
The following diagram illustrates the typical workflow for urine biomonitoring:
Silicone wristbands serve as passive samplers that absorb chemicals from the environment, integrating dermal and inhalation exposure routes [4].
While both TCC and PK150 contain an N,N'-diaryl urea motif and share one molecular target, their overall mechanisms of action and resulting antibacterial profiles are distinctly different.
Shared Target: Inhibition of MenG Both compounds inhibit demethylmenaquinone methyltransferase (MenG), the enzyme that catalyzes the final step in the biosynthesis of menaquinone (Vitamin K2) in bacteria [1] [2] [3]. Menaquinone is an essential electron carrier in the respiratory chain for many Gram-positive bacteria, so its inhibition disrupts cellular energy metabolism [1] [2].
Unique Mechanism of PK150: Overactivation of SpsB A key differentiator for PK150 is its ability to overactivate signal peptidase IB (SpsB) [1] [4] [3]. SpsB is an essential enzyme that cleaves signal peptides from proteins being secreted across the bacterial membrane. PK150 binds to an allosteric pocket on SpsB, shielding its catalytic site from water and stabilizing the geometry necessary for catalysis. This leads to hyper-activation of the enzyme, causing uncontrolled protein secretion and dysregulation of cell wall-processing enzymes like autolysins, ultimately leading to cell lysis [4] [3] [5].
The following diagram illustrates the distinct and shared pathways affected by TCC and PK150.
The difference in mechanisms translates directly into their experimental antibacterial efficacy, as shown in the data below.
Table 1: Comparative Antibacterial Activity (MIC90 values) [1]
| Bacterial Strain | PK150 (μM) | Triclocarban (TCC) (μM) |
|---|---|---|
| Staphylococci (100 clinical, multidrug-resistant strains) | 0.78 | >25 |
| Enterococci (100 clinical, multidrug-resistant strains) | 3.13 | >25 |
Table 2: Activity Against Reference Strains and Additional Properties [1] [3]
| Property | PK150 | This compound (TCC) |
|---|---|---|
| MSSA (NCTC 8325) | 0.3 μM | Not specifically reported |
| MRSA | 0.3 - 1 μM | Inactive against 17% of clinical staphylococcal strains |
| VRE (Vancomycin-Resistant Enterococci) | 3 μM | Inactive against 89% of clinical enterococcal strains |
| Effect on SpsB | Overactivation (up to 3-fold) [4] [3] | No effect [1] |
| Membrane Permeabilization | Moderate, concentration-dependent [1] | Very weak [1] |
| Resistance Development | Not observed after 27 passages [3] | Resistance observed in environmental isolates [1] |
| Anti-Biofilm Activity | Effective (80% reduction) [3] | Not reported |
| Persister Cell Killing | Effective eradication [3] | Not reported |
1. Minimum Inhibitory Concentration (MIC) Determination [1]
2. SpsB Activation Assay [1] [4]
3. Chemical Proteomics for Target Identification [4] [3]
Environmental Hazard